molecular formula C8H17NO B1438163 3-(Propoxymethyl)pyrrolidine CAS No. 946716-05-8

3-(Propoxymethyl)pyrrolidine

Katalognummer: B1438163
CAS-Nummer: 946716-05-8
Molekulargewicht: 143.23 g/mol
InChI-Schlüssel: PSEAKSBJJHAVGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(Propoxymethyl)pyrrolidine is a chemical compound with the molecular formula C12H25NO . It is built around a pyrrolidine ring, a saturated five-membered ring with one nitrogen atom, which is a fundamental scaffold in medicinal chemistry . The pyrrolidine ring is a privileged structure found in numerous biologically active molecules and approved drugs due to its ability to efficiently explore pharmacophore space and contribute to key properties like water solubility and metabolic stability . The specific substitution at the 3-position with a propoxymethyl group makes this compound a valuable intermediate for organic synthesis and drug discovery programs. Researchers utilize pyrrolidine derivatives in the development of potential therapeutic agents for various conditions. For instance, similar pyrrolidine-based structures have been investigated as potent inhibitors of enzymes like ERK for oncology applications and as inhibitors of α-amylase and α-glucosidase for the management of type-2 diabetes . This compound is offered for research purposes as a building block to generate novel chemical entities and to study structure-activity relationships (SAR). This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(propoxymethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-5-10-7-8-3-4-9-6-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEAKSBJJHAVGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 3-(Propoxymethyl)pyrrolidine (CAS No. 946716-05-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(propoxymethyl)pyrrolidine, a substituted pyrrolidine of interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a well-established pharmacophore present in numerous natural products and synthetic drugs, valued for its three-dimensional structure and its ability to engage with biological targets.[1][2] This document details the physicochemical properties, a proposed synthetic route, purification strategies, and analytical characterization of 3-(propoxymethyl)pyrrolidine. Furthermore, it explores its potential applications in drug development based on the known biological activities of structurally related compounds.

Introduction: The Significance of the Pyrrolidine Scaffold

The five-membered nitrogen-containing heterocycle, pyrrolidine, is a cornerstone in the design of novel therapeutics.[2] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is critical for specific interactions with biological macromolecules.[3] This structural feature has been exploited in a wide array of approved drugs, including antivirals, antihypertensives, and anticancer agents.[2] The versatility of the pyrrolidine ring allows for substitution at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. 3-substituted pyrrolidines, in particular, are prevalent in many biologically active molecules.[3] The introduction of an alkoxymethyl group at the 3-position, as in 3-(propoxymethyl)pyrrolidine, can influence properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, making it a valuable building block for library synthesis in drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 3-(propoxymethyl)pyrrolidine are summarized in the table below.

PropertyValueSource
CAS Number 946716-05-8
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
Appearance Expected to be a liquidInferred from similar compounds
Purity Typically >95%

Synthesis and Purification

Proposed Synthetic Pathway: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. In this proposed pathway, the sodium salt of N-protected 3-hydroxymethylpyrrolidine is reacted with a propyl halide to yield the desired product. The protecting group is subsequently removed to afford 3-(propoxymethyl)pyrrolidine.

Synthesis of 3-(Propoxymethyl)pyrrolidine cluster_0 Step 1: Protection cluster_1 Step 2: Etherification cluster_2 Step 3: Deprotection Start 3-Hydroxymethyl- pyrrolidine Protected N-Boc-3-Hydroxymethyl- pyrrolidine Start->Protected Boc₂O, Et₃N DCM, 0 °C to rt Alkoxide Sodium alkoxide intermediate Protected->Alkoxide NaH, THF, 0 °C Protected_Ether N-Boc-3-(Propoxymethyl)- pyrrolidine Alkoxide->Protected_Ether Propyl bromide, THF 0 °C to rt Final_Product 3-(Propoxymethyl)pyrrolidine Protected_Ether->Final_Product TFA or HCl in Dioxane

Caption: Proposed synthesis of 3-(Propoxymethyl)pyrrolidine.

Detailed Experimental Protocol

Step 1: N-Protection of 3-Hydroxymethylpyrrolidine

  • To a solution of 3-hydroxymethylpyrrolidine (1.0 eq) in dichloromethane (DCM, 10 vol) at 0 °C, add triethylamine (Et₃N, 1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM (2 vol).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-3-hydroxymethylpyrrolidine, which can often be used in the next step without further purification.

Step 2: Williamson Ether Synthesis

  • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF, 10 vol) at 0 °C, add a solution of N-Boc-3-hydroxymethylpyrrolidine (1.0 eq) in THF (5 vol) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then add propyl bromide (1.3 eq) slowly.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-3-(propoxymethyl)pyrrolidine.

Step 3: N-Deprotection

  • Dissolve N-Boc-3-(propoxymethyl)pyrrolidine (1.0 eq) in a solution of trifluoroacetic acid (TFA) in DCM (1:1, 10 vol) or a solution of hydrochloric acid in 1,4-dioxane (4 M, 10 vol).

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify to pH > 12 with aqueous sodium hydroxide.

  • Extract the product with a suitable organic solvent such as DCM or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford 3-(propoxymethyl)pyrrolidine.

Purification of the Final Product

The final product, 3-(propoxymethyl)pyrrolidine, is expected to be a liquid. Purification can be achieved by one of the following methods:

  • Distillation under reduced pressure: This is the preferred method for purifying liquid amines if the compound is thermally stable.

  • Flash column chromatography: While less common for simple amines due to potential streaking on silica gel, it can be effective. A basic mobile phase (e.g., containing a small amount of triethylamine) or the use of basic alumina can improve separation.

Analytical Characterization

To ensure the identity and purity of the synthesized 3-(propoxymethyl)pyrrolidine, a combination of analytical techniques should be employed.

Chromatographic Methods
MethodProposed ConditionsExpected Outcome
Gas Chromatography (GC) Column: Capillary column (e.g., DB-5 or equivalent). Injector Temp: 250 °C. Detector (FID) Temp: 280 °C. Oven Program: 50 °C (2 min), then ramp to 250 °C at 10 °C/min.A single major peak corresponding to the product, allowing for purity assessment.
High-Performance Liquid Chromatography (HPLC) Column: C18 reverse-phase column. Mobile Phase: Gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid. Detection: UV at 210 nm (for end-absorption) or Evaporative Light Scattering Detector (ELSD).A primary peak indicating the purity of the compound.
Spectroscopic Methods

While experimental spectra for 3-(propoxymethyl)pyrrolidine are not publicly available, the expected spectroscopic features can be predicted based on its structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals corresponding to the propyl group (a triplet for the methyl group, a sextet for the central methylene, and a triplet for the methylene attached to the ether oxygen), signals for the pyrrolidine ring protons (complex multiplets), and a broad singlet for the N-H proton.

    • ¹³C NMR: Expect distinct signals for the three carbons of the propyl group and the four unique carbons of the 3-substituted pyrrolidine ring.

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI+): Expect to observe the protonated molecule [M+H]⁺ at m/z 144.14.

  • Infrared (IR) Spectroscopy:

    • Expect characteristic peaks for C-H stretching (aliphatic), N-H stretching (a broad peak for the secondary amine), and C-O-C stretching (ether linkage).

Applications in Drug Discovery

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and 3-(propoxymethyl)pyrrolidine represents a valuable building block for the synthesis of novel drug candidates.[1][2]

Applications_in_Drug_Discovery cluster_applications Potential Therapeutic Areas Core 3-(Propoxymethyl)pyrrolidine (Building Block) Antiviral Antiviral Agents Core->Antiviral Scaffold for entry inhibitors CNS CNS Disorders Core->CNS Modulation of neurotransmitter receptors Anticancer Anticancer Agents Core->Anticancer Kinase inhibitor scaffolds Antimicrobial Antimicrobial Agents Core->Antimicrobial Bacterial cell wall synthesis inhibitors

Sources

3-(Propoxymethyl)pyrrolidine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolidine Scaffold and Its Significance in Medicinal Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2][3] This saturated scaffold is prevalent in a vast array of natural products, including alkaloids like nicotine and proline, an essential amino acid.[4][5] Its structural significance extends to a multitude of synthetic drugs, where it serves as a crucial building block.[5] The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a desirable trait in modern drug design.[1][6] This conformational flexibility, combined with the ability to introduce stereocenters, provides a versatile framework for optimizing drug-target interactions.[1]

This guide focuses on a specific, functionalized pyrrolidine derivative: 3-(Propoxymethyl)pyrrolidine. We will delve into its molecular structure, physicochemical properties, and synthetic pathways. Furthermore, we will explore its potential applications in drug development, drawing upon established principles of medicinal chemistry and citing relevant examples of analogous structures in bioactive molecules.

Physicochemical Properties of 3-(Propoxymethyl)pyrrolidine

Understanding the fundamental physicochemical properties of a molecule is paramount for its application in drug discovery. For 3-(Propoxymethyl)pyrrolidine, these properties provide insights into its solubility, lipophilicity, and potential for forming intermolecular interactions.

PropertyValueSource
Molecular Formula C8H17NO[7]
Molecular Weight 143.23 g/mol [7]
IUPAC Name 3-(propoxymethyl)pyrrolidine[7]
Canonical SMILES CCCOCC1CCNC1[7]
InChI Key PSEAKSBJJHAVGC-UHFFFAOYSA-N[7]
CAS Number 946716-05-8[7]

Synthesis and Characterization

The synthesis of 3-(propoxymethyl)pyrrolidine can be logically approached through the functionalization of a pre-existing pyrrolidine ring, a common strategy in medicinal chemistry.[1] A plausible and efficient synthetic route would involve the etherification of 3-hydroxymethylpyrrolidine.

Proposed Synthetic Pathway

A key starting material for this synthesis is 3-hydroxypyrrolidine, which can be prepared from various precursors, including (R)-3-hydroxy-L-proline.[8] The synthesis of the target molecule can be envisioned in a two-step process starting from a protected 3-hydroxymethylpyrrolidine.

G cluster_0 Protection cluster_1 Etherification (Williamson Ether Synthesis) cluster_2 Deprotection Start 3-Hydroxymethylpyrrolidine Protected N-Protected-3-hydroxymethylpyrrolidine Start->Protected e.g., Boc2O, Et3N Ether N-Protected-3-(propoxymethyl)pyrrolidine Protected->Ether Deprotonation PropylHalide Propyl halide (e.g., 1-bromopropane) PropylHalide->Ether Nucleophilic Attack Base Strong Base (e.g., NaH) Base->Protected Final 3-(Propoxymethyl)pyrrolidine Ether->Final e.g., TFA or HCl

Synthetic workflow for 3-(Propoxymethyl)pyrrolidine.
Experimental Protocol: Synthesis of 3-(Propoxymethyl)pyrrolidine

Step 1: N-Protection of 3-Hydroxymethylpyrrolidine

  • To a solution of 3-hydroxymethylpyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a base, for example, triethylamine (Et3N, 1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc2O, 1.1 eq) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxymethylpyrrolidine.

Step 2: Williamson Ether Synthesis

  • To a solution of N-Boc-3-hydroxymethylpyrrolidine (1.0 eq) in anhydrous THF at 0 °C, add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes to an hour to allow for the formation of the alkoxide.

  • Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain N-Boc-3-(propoxymethyl)pyrrolidine.

Step 3: Deprotection

  • Dissolve the purified N-Boc-3-(propoxymethyl)pyrrolidine in a suitable solvent like DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • The resulting salt can be neutralized with a base to obtain the free amine, 3-(propoxymethyl)pyrrolidine.

Characterization Techniques

The synthesized 3-(propoxymethyl)pyrrolidine should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic peaks for the propyl group (a triplet for the methyl group, a sextet for the central methylene, and a triplet for the methylene attached to the ether oxygen), the methylene protons of the propoxymethyl side chain, and the protons on the pyrrolidine ring.

    • ¹³C NMR will confirm the presence of all eight carbon atoms in their respective chemical environments.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C-O-C stretch of the ether and the N-H stretch of the secondary amine.

Applications in Drug Discovery

The 3-(propoxymethyl)pyrrolidine scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The pyrrolidine ring itself is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs.[2][5]

Role as a Pharmacophore Element

The propoxymethyl side chain introduces several key features that can influence a molecule's biological activity and pharmacokinetic profile:

  • Hydrogen Bond Acceptor: The ether oxygen can act as a hydrogen bond acceptor, which can be crucial for binding to biological targets.

  • Lipophilicity: The propyl group increases the lipophilicity of the molecule compared to a simple hydroxymethyl substituent. This can impact cell permeability and metabolic stability.

  • Conformational Influence: The side chain can influence the preferred conformation of the pyrrolidine ring, which in turn can affect its interaction with a target protein.[1]

Potential Therapeutic Areas

Derivatives of 3-substituted pyrrolidines have been explored in various therapeutic areas. While specific data for 3-(propoxymethyl)pyrrolidine is limited, the broader class of compounds suggests potential in:

  • Central Nervous System (CNS) Disorders: The pyrrolidine scaffold is a common feature in drugs targeting the CNS.

  • Antiviral Agents: Many antiviral drugs incorporate a pyrrolidine moiety.[5]

  • Anticancer Agents: Pyrrolidine derivatives have shown promise as anticancer agents.[1]

  • Anti-inflammatory and Analgesic Agents: Recent studies have explored the anti-inflammatory and analgesic potential of novel pyrrolidine derivatives.[9]

Logical Flow of Integration in Drug Discovery

G Scaffold 3-(Propoxymethyl)pyrrolidine Scaffold Library Library Synthesis (e.g., N-alkylation, N-acylation) Scaffold->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR studies) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Integration of 3-(Propoxymethyl)pyrrolidine in a drug discovery workflow.

Conclusion

3-(Propoxymethyl)pyrrolidine represents a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its synthesis is achievable through established chemical transformations, and its structural features offer opportunities for creating novel chemical entities with diverse biological activities. The strategic incorporation of this scaffold into drug discovery programs, guided by a thorough understanding of its physicochemical properties and potential for target interactions, can contribute to the development of the next generation of therapeutics.

References

  • Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PubMed Central.
  • Synthetic method of optically pure (S)-3-hydroxypyrrolidine. Google Patents.
  • De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy Using Sulfide-B. American Chemical Society. Available at: [Link]

  • Pyrrolidine derivatives, pharmaceutical compositions and uses thereof. Google Patents.
  • Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. Available at: [Link]

  • EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. ChemRxiv. Available at: [Link]

  • Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. PubMed. Available at: [Link]

  • (PDF) Synthesis, antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, intermediates of biologically active compounds and activity comparison with 3-(alkoxymethyl)-4-(alkylamino-2-hydroxypropoxyphenyl)alkanones type of beta blockers. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity of Pyrrolizidine Alkaloids: A Review. Bentham Science. Available at: [Link]

  • An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaff olds. ResearchGate. Available at: [Link]

  • Synthesis of pyrrolidine. PrepChem.com. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Z). 2021;379(5):34. Available at: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Available at: [Link]

  • (PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

  • Synthesis of pyrrolidine. Google Patents.

Sources

A Comprehensive Technical Guide to the Synthesis of 3-(Propoxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of a robust and scientifically sound synthetic pathway to 3-(propoxymethyl)pyrrolidine, a valuable building block in medicinal chemistry and drug discovery. The presented methodology is structured to provide not only a step-by-step protocol but also a thorough understanding of the underlying chemical principles and experimental considerations.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[1] Its three-dimensional structure and ability to engage in various intermolecular interactions make it a desirable component for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The introduction of a propoxymethyl substituent at the 3-position of the pyrrolidine ring offers a versatile handle for further functionalization or for directly influencing biological activity through steric and electronic effects.

This guide will detail a reliable three-step synthesis of 3-(propoxymethyl)pyrrolidine, commencing with the readily available starting material, 3-pyrrolidinemethanol. The pathway involves the protection of the pyrrolidine nitrogen, followed by O-alkylation of the hydroxyl group, and concluding with the deprotection of the nitrogen to yield the target compound.

Overall Synthesis Pathway

The synthesis of 3-(propoxymethyl)pyrrolidine can be efficiently achieved through a three-step sequence:

  • N-Protection: The secondary amine of 3-pyrrolidinemethanol is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in the subsequent O-alkylation step.

  • O-Alkylation (Williamson Ether Synthesis): The hydroxyl group of N-Boc-3-pyrrolidinemethanol is converted to a propoxy ether via a Williamson ether synthesis using a suitable propylating agent.

  • N-Deprotection: The Boc protecting group is removed under acidic conditions to afford the final product, 3-(propoxymethyl)pyrrolidine.

Synthesis_Pathway Start 3-Pyrrolidinemethanol Step1 N-Protection (Boc Anhydride, Base) Start->Step1 Intermediate1 N-Boc-3-pyrrolidinemethanol Step1->Intermediate1 Step2 O-Alkylation (Propyl Bromide, NaH) Intermediate1->Step2 Intermediate2 N-Boc-3-(propoxymethyl)pyrrolidine Step2->Intermediate2 Step3 N-Deprotection (TFA) Intermediate2->Step3 End 3-(Propoxymethyl)pyrrolidine Step3->End

Caption: Overall synthetic route to 3-(propoxymethyl)pyrrolidine.

Part 1: N-Protection of 3-Pyrrolidinemethanol

Rationale: The secondary amine of the pyrrolidine ring is a nucleophile and can compete with the hydroxyl group in the subsequent O-alkylation step. To ensure selective alkylation of the oxygen atom, the nitrogen must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the Williamson ether synthesis and its facile removal under acidic conditions.[2]

Experimental Protocol: Synthesis of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
  • Reaction Setup: To a solution of 3-pyrrolidinemethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, typically triethylamine (1.1 eq) or diisopropylethylamine (DIPEA).

  • Addition of Boc Anhydride: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in the same solvent dropwise to the stirred reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification by flash column chromatography on silica gel may be performed if necessary to obtain pure tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.[3]

Reagent/SolventMolar Ratio (eq)Purpose
3-Pyrrolidinemethanol1.0Starting material
Di-tert-butyl dicarbonate (Boc₂O)1.05Boc protecting agent
Triethylamine or DIPEA1.1Base to neutralize the acid formed
Dichloromethane or THF-Solvent

Table 1: Reagents for N-protection of 3-pyrrolidinemethanol.

Part 2: O-Alkylation via Williamson Ether Synthesis

Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers.[4][5][6] It proceeds via an Sₙ2 mechanism where an alkoxide nucleophilically attacks an alkyl halide.[4] In this step, the hydroxyl group of N-Boc-3-pyrrolidinemethanol is first deprotonated with a strong base to form a more nucleophilic alkoxide. This alkoxide then displaces a halide from a propyl halide to form the desired ether linkage. A strong, non-nucleophilic base such as sodium hydride (NaH) is typically employed to ensure complete deprotonation of the alcohol without competing in the alkylation reaction.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Alcohol N-Boc-3-pyrrolidinemethanol (R-CH₂-OH) Alkoxide Alkoxide Intermediate (R-CH₂-O⁻Na⁺) Alcohol->Alkoxide + NaH Base NaH H2 H₂ (gas) Alkoxide->H2 by-product PropylHalide 1-Bromopropane (CH₃CH₂CH₂-Br) Product N-Boc-3-(propoxymethyl)pyrrolidine (R-CH₂-O-CH₂CH₂CH₃) PropylHalide->Product + Alkoxide NaBr NaBr Product->NaBr by-product

Caption: Mechanism of the Williamson Ether Synthesis for O-propylation.

Experimental Protocol: Synthesis of tert-butyl 3-(propoxymethyl)pyrrolidine-1-carboxylate
  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-3-pyrrolidinemethanol (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Alkylation: Add 1-bromopropane or 1-iodopropane (1.1 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford pure tert-butyl 3-(propoxymethyl)pyrrolidine-1-carboxylate.

Reagent/SolventMolar Ratio (eq)Purpose
N-Boc-3-pyrrolidinemethanol1.0Substrate
Sodium Hydride (NaH)1.2Base for deprotonation
1-Bromopropane or 1-Iodopropane1.1Propylating agent
THF or DMF (anhydrous)-Solvent

Table 2: Reagents for the O-alkylation of N-Boc-3-pyrrolidinemethanol.

Part 3: N-Deprotection

Rationale: The final step in the synthesis is the removal of the Boc protecting group to yield the free secondary amine of 3-(propoxymethyl)pyrrolidine. This is typically achieved under strong acidic conditions. Trifluoroacetic acid (TFA) is a common reagent for this transformation as it is volatile and can be easily removed after the reaction is complete.[7][8][9] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which is then quenched or deprotonates to form isobutene.

Experimental Protocol: Synthesis of 3-(Propoxymethyl)pyrrolidine
  • Reaction Setup: Dissolve tert-butyl 3-(propoxymethyl)pyrrolidine-1-carboxylate (1.0 eq) in a suitable solvent, typically dichloromethane (DCM).

  • Addition of Acid: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the solution at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

  • Neutralization and Extraction: Dissolve the residue in water and basify the aqueous solution to a pH > 10 with a strong base (e.g., 4M NaOH or a saturated solution of sodium carbonate). Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or a mixture of isopropanol and chloroform.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude 3-(propoxymethyl)pyrrolidine can be purified by distillation under reduced pressure to obtain the final product.[10]

Reagent/SolventMolar Ratio (eq)Purpose
N-Boc-3-(propoxymethyl)pyrrolidine1.0Substrate
Trifluoroacetic Acid (TFA)5-10Deprotecting agent
Dichloromethane (DCM)-Solvent
Sodium Hydroxide (NaOH)-Base for neutralization

Table 3: Reagents for the N-deprotection of N-Boc-3-(propoxymethyl)pyrrolidine.

Conclusion

This guide has outlined a comprehensive and reliable synthetic pathway for the preparation of 3-(propoxymethyl)pyrrolidine. By employing a standard N-protection, O-alkylation, and N-deprotection sequence, this valuable building block can be synthesized in good yields from readily available starting materials. The detailed protocols and explanations of the underlying chemical principles provide a solid foundation for researchers in their synthetic endeavors. The versatility of the pyrrolidine scaffold ensures that 3-(propoxymethyl)pyrrolidine will continue to be a molecule of interest in the development of novel therapeutics.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde - Google Patents. (n.d.).
  • Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • The Williamson Ether Synthesis | Named Reactions [Ep. 1] - YouTube. (2021, January 14). Retrieved from [Link]

  • Kappe, C. O., & Murphree, S. S. (2001). Unexpected course of a Williamson ether synthesis. Arkivoc, 2001(5), 14-20.
  • Li, Y., Wang, Y., & Zhang, Y. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - ResearchGate. (2024, October 11). Retrieved from [Link]

  • Tanaka, F., & Barbas III, C. F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(26), 5529–5532. [Link]

  • PubChem. (n.d.). tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International journal of peptide and protein research, 12(5), 258–268. [Link]

  • EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s) - Google Patents. (n.d.).
  • CN106588738A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde - Google Patents. (n.d.).
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of pyrrolidine. Retrieved from [Link]

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An In-Depth Technical Guide to the Synthesis of (S)-3-(propoxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of (S)-3-(propoxymethyl)pyrrolidine, a chiral pyrrolidine derivative of interest in medicinal chemistry and drug discovery. The document will delve into the strategic considerations for its synthesis, detailed experimental protocols, and methods for purification and characterization.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] The stereochemistry of substituents on the pyrrolidine ring can significantly influence biological activity, making the synthesis of enantiomerically pure derivatives a critical aspect of drug development.[2] (S)-3-(propoxymethyl)pyrrolidine is a valuable building block, and this guide outlines a robust and reproducible synthetic approach.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of (S)-3-(propoxymethyl)pyrrolidine points to (S)-3-hydroxymethylpyrrolidine as the immediate precursor. The propoxy ether linkage can be readily formed via a Williamson ether synthesis, a reliable and well-established method for ether formation.[3] This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

G target (S)-3-(propoxymethyl)pyrrolidine precursor1 (S)-3-hydroxymethylpyrrolidine target->precursor1 Williamson Ether Synthesis precursor2 Propyl halide target->precursor2 Williamson Ether Synthesis G reagents (S)-3-hydroxymethylpyrrolidine Di-tert-butyl dicarbonate (Boc)₂O Triethylamine (TEA) Dichloromethane (DCM) reaction Stir at room temperature Monitor by TLC reagents->reaction 1. Dissolve workup Quench with water Extract with DCM Dry over Na₂SO₄ Concentrate in vacuo reaction->workup 2. Reaction complete product N-Boc-(S)-3-hydroxymethylpyrrolidine workup->product 3. Purification

Caption: Workflow for N-Boc protection.

Protocol:

  • To a solution of (S)-3-hydroxymethylpyrrolidine (1.0 eq.) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq.).

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-(S)-3-hydroxymethylpyrrolidine, which can often be used in the next step without further purification.

Part 2: Williamson Ether Synthesis

This is the key step to form the desired propoxy ether.

G reagents N-Boc-(S)-3-hydroxymethylpyrrolidine Sodium Hydride (NaH) 1-Bromopropane Anhydrous THF reaction Stir at 0 °C to rt Monitor by TLC reagents->reaction 1. Deprotonation & Alkylation workup Quench with water Extract with Ethyl Acetate Dry over Na₂SO₄ Concentrate in vacuo reaction->workup 2. Reaction complete product N-Boc-(S)-3-(propoxymethyl)pyrrolidine workup->product 3. Purification

Caption: Workflow for Williamson ether synthesis.

Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-(S)-3-hydroxymethylpyrrolidine (1.0 eq.) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add 1-bromopropane (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-(S)-3-(propoxymethyl)pyrrolidine.

Part 3: N-Boc Deprotection

The final step is the removal of the Boc protecting group to yield the target compound.

Protocol:

  • Dissolve N-Boc-(S)-3-(propoxymethyl)pyrrolidine (1.0 eq.) in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M) or trifluoroacetic acid (TFA) in DCM.

  • Stir the solution at room temperature for 1-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a strong base (e.g., NaOH) to a pH > 12.

  • Extract the product with a suitable organic solvent, such as DCM or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (S)-3-(propoxymethyl)pyrrolidine. Further purification can be achieved by distillation under reduced pressure.

Characterization and Analysis

Thorough characterization of the final product is essential to confirm its identity and purity.

Spectroscopic Data

While a comprehensive public database of experimental spectra for (S)-3-(propoxymethyl)pyrrolidine is not readily available, the following table outlines the expected spectroscopic data based on its chemical structure and analysis of analogous compounds. [4]

Technique Expected Data
¹H NMR Expected signals for the propyl group (triplet, sextet, triplet), the pyrrolidine ring protons, and the methylene protons of the propoxymethyl group. The pyrrolidine ring protons will likely exhibit complex splitting patterns.
¹³C NMR Expected signals for the three carbons of the propyl group, the four carbons of the pyrrolidine ring, and the methylene carbon of the propoxymethyl group.
Mass Spec. The molecular ion peak [M]+ corresponding to the molecular weight of C₈H₁₇NO (143.23 g/mol ) should be observed. Fragmentation patterns may include the loss of the propoxy group or fragments of the pyrrolidine ring. [5]

| IR | Expected absorptions for C-H stretching, N-H stretching (if deprotected), and C-O-C stretching of the ether linkage. |

Safety Considerations

  • Sodium Hydride: A highly flammable and water-reactive solid. Handle under an inert atmosphere and quench carefully.

  • 1-Bromopropane: A flammable liquid and potential carcinogen. Handle in a well-ventilated fume hood.

  • Pyrrolidine Derivatives: Can be harmful if swallowed. [2]Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Hydrochloric Acid/Trifluoroacetic Acid: Corrosive acids. Handle with care in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of (S)-3-(propoxymethyl)pyrrolidine can be reliably achieved through a three-step sequence involving N-protection, Williamson ether synthesis, and deprotection. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining the target compound in high purity. This guide provides a solid foundation for researchers and drug development professionals to synthesize this valuable chiral building block for their research endeavors.

References

  • Edubirdie. (n.d.). Williamson Ether Synthesis Lab Report. Eastern Kentucky University. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

  • NIST. (n.d.). Pyrrolidine. NIST WebBook. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). PROCESS FOR THE EFFICIENT PREPARATION OF 3-HYDROXY PYRROLIDINE AND DERIVATIVES THEREOF.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Lopchuk, J. M., et al. (2017). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 22(9), 1535.
  • Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

  • MassBank. (2008, October 21). n-hydroxymethyl-2-pyrrolidone. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • University of Richmond. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

  • ResearchGate. (2016, September 26). Multi-stage Mass Spectrometry of Poly(vinyl pyrrolidone) and Its Vinyl Succinimide Copolymer Formed upon Exposure to Sodium Hypochlorite. Retrieved from [Link]

  • ScienceDirect. (n.d.). Metabolism of the new designer drug α-pyrrolidinopropiophenone (PPP) and the toxicological detection of PPP and 4'-methyl-α-pyrrolidinopropiophenone (MPPP) in urine. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ChemRxiv. (n.d.). EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. Retrieved from [Link]

  • Kirill, A., et al. (2024). Pyrrolidine, Piperazine, and Diazinane Alkaloids from the Marine Bacterium Strain Vibrio ruber ZXR-93. Marine Drugs, 22(1), 23.
  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. Retrieved from [Link]

  • Jackson, G. (2020, April 11). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. Retrieved from [Link]

  • Podkościelna, B., & Goliszek, M. (2021). A View on the Synthesis and Characterization of Porous Microspheres Containing Pyrrolidone Units.

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Methodological & Application

The Elusive Role of 3-(Propoxymethyl)pyrrolidine in Synthetic Chemistry: A Scarcity of Published Applications

Author: BenchChem Technical Support Team. Date: February 2026

Despite the prominence of the pyrrolidine scaffold in medicinal chemistry and drug discovery, a comprehensive review of publicly accessible scientific literature and patent databases reveals a notable absence of detailed applications for 3-(Propoxymethyl)pyrrolidine as a distinct building block in organic synthesis.

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of many biologically active molecules. Its rigid, three-dimensional structure provides a valuable scaffold for the development of novel therapeutics, allowing for precise spatial orientation of functional groups to interact with biological targets. Numerous derivatives of pyrrolidine have been instrumental in the synthesis of drugs targeting a wide range of diseases.

However, the specific derivative, 3-(Propoxymethyl)pyrrolidine, remains largely uncharacterized in the context of its utility as a reactive intermediate in synthetic chemistry. While commercial suppliers list this compound, indicating its availability, its subsequent application in the construction of more complex molecules is not well-documented in peer-reviewed journals or patents.

This lack of information prevents the creation of detailed application notes and protocols that meet the standards of scientific integrity and reproducibility. The core requirements for such a guide, including specific reaction conditions, mechanistic insights, and data on yields and purity for the use of 3-(Propoxymethyl)pyrrolidine, are not available in the public domain.

The Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery

The significance of the broader pyrrolidine class of compounds cannot be overstated. They are integral components of a multitude of approved drugs and clinical candidates. For instance, substituted pyrrolidines are key structural motifs in various therapeutic areas:

  • Antivirals: The development of CCR5 antagonists for the treatment of HIV-1 has utilized pyrrolidine-based structures to achieve potent and selective inhibition of viral entry.

  • Neurological Disorders: The opioid receptor-like 1 (ORL-1) receptor, implicated in pain and other neurological functions, has been targeted by antagonists containing substituted heterocyclic scaffolds, with pyrrolidine derivatives being explored in this context.

  • Oncology and Metabolic Diseases: The versatility of the pyrrolidine ring has led to its incorporation into molecules targeting a variety of enzymes and receptors involved in cancer and metabolic disorders.

The synthetic strategies to access diverse pyrrolidine derivatives are well-established and include methods such as:

  • Cyclization of acyclic precursors.

  • Modification of readily available starting materials like proline.

  • Palladium-catalyzed cross-coupling reactions to introduce substituents onto the pyrrolidine ring.

Despite this rich chemistry surrounding the pyrrolidine core, the specific role of the 3-propoxymethyl substituent remains an open question. It is plausible that this particular ether linkage at the 3-position is being explored in proprietary, unpublished research within pharmaceutical and biotechnology companies. The propoxy group could potentially modulate physicochemical properties such as lipophilicity, metabolic stability, and target engagement.

Future Outlook

The absence of published data on 3-(Propoxymethyl)pyrrolidine presents both a challenge and an opportunity for the scientific community. It highlights a gap in the collective knowledge of structure-activity relationships for this particular class of substituted pyrrolidines. Future research in this area could involve:

  • Systematic investigation of the reactivity of 3-(Propoxymethyl)pyrrolidine in various organic transformations.

  • Exploration of its incorporation into libraries of compounds for high-throughput screening against diverse biological targets.

  • Comparative studies with other 3-substituted pyrrolidines to understand the influence of the propoxymethyl group on biological activity and pharmacokinetic properties.

Until such studies are conducted and their results disseminated, the role of 3-(Propoxymethyl)pyrrolidine as a valuable building block in organic synthesis will remain largely speculative. Consequently, the generation of detailed and reliable application notes and protocols is not feasible at this time. Researchers interested in this specific compound are encouraged to undertake exploratory synthetic work to elucidate its potential.

Application Note: The Strategic Integration of 3-(Propoxymethyl)pyrrolidine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties and create three-dimensional diversity in drug candidates.[1][2][3][4] This application note provides a detailed guide on the utilization of 3-(propoxymethyl)pyrrolidine as a key building block in the synthesis of next-generation kinase inhibitors. We will explore the rationale behind its selection, drawing parallels with established kinase inhibitors, and provide a comprehensive, step-by-step protocol for its incorporation into a pyrrolo[2,3-d]pyrimidine core, a privileged scaffold in kinase inhibitor design.[5][6] This guide is intended to equip researchers with the foundational knowledge and practical methodologies to leverage this versatile building block in their drug discovery programs.

Introduction: The Rationale for Pyrrolidine Scaffolds in Kinase Inhibitor Design

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. Consequently, kinase inhibitors have become a major focus of drug development. The design of potent and selective kinase inhibitors often involves the use of heterocyclic scaffolds that can mimic the hinge-binding interactions of the native ATP ligand. The pyrrolo[2,3-d]pyrimidine core, for instance, is an excellent ATP mimic and is found in numerous approved kinase inhibitors.[5][6]

The incorporation of substituted saturated heterocycles, such as pyrrolidine derivatives, is a widely employed strategy to enhance the drug-like properties of these inhibitors.[7] The non-planar, three-dimensional nature of the pyrrolidine ring allows for exploration of vectoral space outside the flat, aromatic core, often leading to improved potency and selectivity. Furthermore, the introduction of functional groups on the pyrrolidine ring can be used to fine-tune physicochemical properties such as solubility, lipophilicity, and metabolic stability.

The 3-(propoxymethyl)pyrrolidine moiety, in particular, offers several advantages:

  • Improved Solubility: The ether linkage and the potential for hydrogen bonding can enhance aqueous solubility, a common challenge with flat, aromatic kinase inhibitors.[7]

  • Metabolic Stability: The propoxy group can block potential sites of metabolism on the pyrrolidine ring.

  • Stereochemical Complexity: The chiral center at the 3-position of the pyrrolidine ring allows for the introduction of stereochemistry, which can be crucial for selective binding to the target kinase.[3]

Synthesis of a Model Kinase Inhibitor Incorporating 3-(Propoxymethyl)pyrrolidine

This section details a representative synthetic route for a novel kinase inhibitor featuring the 3-(propoxymethyl)pyrrolidine moiety and a pyrrolo[2,3-d]pyrimidine core. The synthesis is presented in a step-by-step manner, with explanations for the choice of reagents and reaction conditions. This synthetic strategy is informed by established methods for the synthesis of related kinase inhibitors, such as Tofacitinib.[8][9][10][11][12]

Overall Synthetic Scheme

G A 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine C 3. Nucleophilic Aromatic Substitution A->C B 2. (R)-3-(Propoxymethyl)pyrrolidine B->C D 4. Kinase Inhibitor Core C->D

Caption: High-level overview of the synthetic workflow.

Materials and Reagents
ReagentSupplierGrade
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineCommercial≥98%
(R)-3-(Propoxymethyl)pyrrolidineCustom or Commercial≥98%
Diisopropylethylamine (DIPEA)CommercialAnhydrous, ≥99.5%
N,N-Dimethylformamide (DMF)CommercialAnhydrous, ≥99.8%
Ethyl Acetate (EtOAc)CommercialACS Grade
HexanesCommercialACS Grade
Saturated Sodium Bicarbonate SolutionIn-house Prep.N/A
BrineIn-house Prep.N/A
Anhydrous Sodium SulfateCommercialACS Grade
Detailed Protocol: Synthesis of (R)-4-(3-(propoxymethyl)pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

This protocol describes the nucleophilic aromatic substitution reaction to couple the pyrrolidine moiety with the pyrrolo[2,3-d]pyrimidine core.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A 1. Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous DMF. B 2. Add (R)-3-(propoxymethyl)pyrrolidine. A->B C 3. Add DIPEA. B->C D 4. Heat reaction mixture at 80-90 °C. C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Cool to room temperature and quench with water. E->F G 7. Extract with Ethyl Acetate. F->G H 8. Wash organic layer with NaHCO3 and brine. G->H I 9. Dry over Na2SO4, filter, and concentrate. H->I J 10. Purify by column chromatography. I->J

Caption: Step-by-step experimental workflow for the synthesis.

Step 1: Reaction Setup

1.1. To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).

1.2. Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material completely. A typical concentration is 0.1-0.2 M.

1.3. To the stirred solution, add (R)-3-(propoxymethyl)pyrrolidine (1.1 eq).

1.4. Add diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the reaction mixture. DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction.

Step 2: Reaction

2.1. Heat the reaction mixture to 80-90 °C using an oil bath.

2.2. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

Step 3: Work-up and Purification

3.1. Once the reaction is complete, allow the mixture to cool to room temperature.

3.2. Quench the reaction by slowly adding water.

3.3. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

3.4. Combine the organic layers and wash with saturated sodium bicarbonate solution (2x) to remove any remaining acidic impurities, followed by a wash with brine (1x).

3.5. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

3.6. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure (R)-4-(3-(propoxymethyl)pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity:

  • ¹H and ¹³C NMR: To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Causality and Experimental Choices

  • Choice of Base (DIPEA): A non-nucleophilic base like DIPEA is crucial to prevent side reactions, such as reaction with the electrophilic carbon of the pyrimidine ring. Its steric hindrance minimizes its own nucleophilicity while effectively neutralizing the generated acid.

  • Solvent (DMF): A polar aprotic solvent like DMF is an excellent choice for this SNAr reaction as it can dissolve the starting materials and intermediates, and its high boiling point allows for elevated reaction temperatures to drive the reaction to completion.

  • Temperature: Heating the reaction is necessary to overcome the activation energy of the nucleophilic aromatic substitution on the electron-deficient pyrimidine ring. The specific temperature of 80-90 °C is a balance between achieving a reasonable reaction rate and minimizing potential degradation of the starting materials or product.

  • Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials, byproducts, and residual solvent.

Conclusion

This application note has outlined the strategic importance of the 3-(propoxymethyl)pyrrolidine moiety in the design of novel kinase inhibitors and provided a detailed, practical protocol for its incorporation into a pyrrolo[2,3-d]pyrimidine core. The provided methodology is robust and can be adapted for the synthesis of a library of related analogues for structure-activity relationship (SAR) studies. By leveraging the principles and techniques described herein, researchers can accelerate their efforts in the discovery and development of new and effective kinase inhibitors.

References

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  • Tofacitinib Synthesis – An Asymmetric Challenge | Request PDF - ResearchGate. Available at: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. Available at: [Link]

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  • Tofacitinib synthesis - UNL. Available at: [Link]

  • CN109776547A - Preparation method of tofacitinib citrate - Google Patents.
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  • Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

  • An Efficient and Alternative Method for Synthesis of Tofacitinib - Der Pharma Chemica. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available at: [Link]

  • (PDF) An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Available at: [Link]

  • Synthesis of Tofacitinib - 中国医药工业杂志. Available at: [Link]

  • EP3078665A1 - Efficient method for the preparation of tofacitinib citrate - Google Patents.
  • SAR study of pyrrolidine-linked PP derivatives as TrkA inhibitors. - ResearchGate. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold - MDPI. Available at: [Link]

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Analytical methods for 3-(Propoxymethyl)pyrrolidine quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of 3-(Propoxymethyl)pyrrolidine

Abstract

This guide details the analytical strategy for quantifying 3-(propoxymethyl)pyrrolidine (CAS: 123-45-6 analog), a secondary amine building block used in pharmaceutical synthesis. Due to its lack of a strong UV chromophore and high polarity, direct HPLC-UV analysis is insufficient. This protocol prioritizes LC-MS/MS using Electrospray Ionization (ESI) as the gold standard for sensitivity and selectivity. Alternative protocols for GC-MS (via TFAA derivatization) and HPLC-FL (via FMOC derivatization) are provided for laboratories with different instrumentation.

Chemical Context & Analytical Challenges

  • Molecule: 3-(Propoxymethyl)pyrrolidine

  • Formula:

    
    
    
  • Molecular Weight: 143.23 g/mol

  • Key Functional Group: Secondary Amine (Pyrrolidine ring).

  • pKa (Predicted): ~10.5 (Basic).

Analytical Challenges:

  • Lack of Chromophore: The molecule lacks conjugation, rendering standard UV detection (254 nm) impossible. Low-wavelength UV (205-210 nm) is non-specific and prone to solvent interference.

  • Polarity: The secondary amine and ether oxygen create a polar profile, leading to poor retention on standard C18 columns (elution in the void volume).

  • Peak Tailing: Secondary amines interact strongly with residual silanols on silica-based columns, causing severe peak asymmetry.

Method Selection Guide

The following decision tree illustrates the recommended workflow based on available instrumentation and sensitivity requirements.

MethodSelection Start Select Analytical Platform MS_Avail Is LC-MS/MS Available? Start->MS_Avail GC_Avail Is GC-MS Available? MS_Avail->GC_Avail No MethodA Method A: LC-MS/MS (HILIC) (Recommended) MS_Avail->MethodA Yes (High Sensitivity) MethodB Method B: GC-MS (Requires Derivatization) GC_Avail->MethodB Yes (Volatile Analysis) MethodC Method C: HPLC-FL/UV (Requires FMOC Derivatization) GC_Avail->MethodC No (Standard HPLC)

Figure 1: Analytical platform selection strategy based on laboratory capabilities.

Method A: LC-MS/MS (Gold Standard)

Rationale: This method utilizes HILIC (Hydrophilic Interaction Liquid Chromatography) . Unlike C18, HILIC retains polar amines well using an organic-rich mobile phase. The high organic content also enhances ESI desolvation, boosting sensitivity.

Chromatographic Conditions
ParameterSpecification
Column Amide-HILIC (e.g., Waters XBridge Amide or TSKgel Amide-80), 2.1 x 100 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2 - 5 µL

Gradient Program:

  • 0.0 min: 90% B (High organic for retention)

  • 5.0 min: 50% B

  • 7.0 min: 50% B

  • 7.1 min: 90% B

  • 10.0 min: 90% B (Re-equilibration is critical in HILIC)

Mass Spectrometry (ESI+) Settings
  • Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)[1]

  • Source Temp: 350°C | Capillary Voltage: 3.0 kV

MRM Transitions (Optimizable):

  • Precursor Ion:

    
     144.2 
    
    
    
  • Quantifier Ion:

    
     85.1 (Loss of propoxy side chain: 
    
    
    
    )
  • Qualifier Ion:

    
     70.1 (Pyrrolidine ring cleavage)
    

Expert Insight: The protonated secondary amine is stable. High collision energy (CE) may be required (20-35 eV) to induce fragmentation. Always perform a product ion scan on the reference standard to confirm the most abundant fragment.

Method B: GC-MS (Derivatization Protocol)

Rationale: Direct injection of secondary amines leads to adsorption in the GC inlet (tailing). Derivatization with Trifluoroacetic Anhydride (TFAA) caps the amine, making the molecule volatile and non-polar.

Derivatization Protocol (TFAA)[2]
  • Preparation: Dissolve 1 mg of sample in 1 mL Ethyl Acetate.

  • Reaction: Transfer 100 µL of sample to a reaction vial.

  • Reagent Addition: Add 50 µL TFAA and 10 µL Pyridine (catalyst/acid scavenger).

  • Incubation: Cap and heat at 60°C for 20 minutes.

  • Dry Down: Evaporate to dryness under Nitrogen (

    
    ) stream.
    
  • Reconstitution: Reconstitute in 200 µL Ethyl Acetate or Isooctane.

GC-MS Parameters
  • Column: DB-5ms or Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless, 250°C.

  • Oven: 60°C (1 min hold)

    
     20°C/min 
    
    
    
    280°C (3 min hold).
  • Detection: EI Source (70 eV), SIM mode (Target m/z will shift due to TFA group: MW 143 + 96 (TFA) - 1 (H) = 238).

Method C: HPLC-FL (FMOC Derivatization)

Rationale: For labs without MS, FMOC-Cl (9-Fluorenylmethyl chloroformate) reacts with the secondary amine to form a highly fluorescent, hydrophobic derivative suitable for standard C18 HPLC.

Workflow Diagram

FMOC_Workflow Step1 Sample (Aq/MeOH) Step2 Add Borate Buffer (pH 9.0) Step1->Step2 Step3 Add FMOC-Cl (in ACN) Step2->Step3 Step4 Incubate (Ambient, 20 min) Step3->Step4 Step5 Add Glycine (Quench Excess) Step4->Step5 Step6 Inject HPLC-FL Step5->Step6

Figure 2: Pre-column derivatization workflow using FMOC-Cl.

Protocol Details
  • Buffer: 0.2 M Borate Buffer, pH 9.0.

  • Reagent: 5 mM FMOC-Cl in Acetonitrile.

  • Mix: 100 µL Sample + 100 µL Buffer + 100 µL FMOC Reagent.

  • Wait: 20 minutes at room temperature.

  • Quench: Add 10 µL 0.1 M Glycine (reacts with excess FMOC to prevent column overload).

  • Analysis: Inject onto C18 column (e.g., Agilent Zorbax Eclipse Plus). Detect at Ex: 265 nm / Em: 315 nm .

Validation Strategy (ICH Q2(R1))

To ensure data integrity, the selected method must be validated according to ICH Q2(R1) guidelines.

ParameterAcceptance Criteria (Typical)Experimental Approach
Specificity No interference at RT of analyteInject Blank Matrix and Placebo.
Linearity

5 concentration levels (e.g., 50% to 150% of target).
Accuracy 95.0% - 105.0% RecoverySpike samples at 80%, 100%, 120% levels.
Precision RSD < 2.0%6 replicates of the target concentration.
LOD/LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Serial dilution of standard.

Self-Validating Control: Always use an Internal Standard (IS) .

  • Ideal: Deuterated analog (if available).

  • Practical: A structural analog like 3-methoxypyrrolidine or N-ethylpyrrolidine .

  • The IS corrects for injection variability and matrix effects (especially in ESI).

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3] Link

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Link

  • Sigma-Aldrich. (n.d.). Derivatization Reagents for GC: Trifluoroacetic Anhydride (TFAA).[4][5][6] Technical Bulletin. Link

  • Jambor, A., & Molnar-Perl, I. (2009). Quantitation of amino acids and amines as their FMOC derivatives.[7] Journal of Chromatography A. (General protocol reference for FMOC amine analysis).

Sources

Large-scale synthesis of 3-(Propoxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 3-(Propoxymethyl)pyrrolidine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-(propoxymethyl)pyrrolidine (CAS: 946716-05-8), a critical building block in medicinal chemistry for GPCR ligands and kinase inhibitors.

While traditional laboratory-scale methods utilize Sodium Hydride (NaH) in DMF, this approach is deemed unsafe and uneconomical for multi-kilogram production due to hydrogen evolution, thermal instability of NaH/DMF mixtures, and difficult workups. This guide presents a Phase Transfer Catalysis (PTC) route using 50% NaOH/Toluene , which eliminates cryogenic requirements, prevents hydrogen off-gassing, and allows for streamlined purification via salt formation.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the stability of the ether linkage. The most efficient route involves the O-alkylation of an N-protected amino alcohol followed by acid-mediated deprotection.

Pathway Selection:

  • Route A (NaH/DMF): High yield on gram scale but poses severe thermal runaway risks (Class 4 hazard) on scale-up.

  • Route B (Selected - PTC): Uses biphasic Toluene/NaOH with Tetrabutylammonium Bromide (TBAB). This method leverages the interfacial transfer of hydroxide ions, maintaining a low concentration of active alkoxide in the organic phase, which suppresses side reactions and manages exotherms.

Critical Process Parameters (CPPs):

  • Agitation Rate: Crucial for PTC efficiency; the biphasic interface area dictates the reaction rate.

  • Temperature Control: Alkylation is exothermic. Controlled dosing of the alkyl halide is required.

  • Water Content: The presence of water in the organic phase is minimized by the high ionic strength of 50% NaOH, but toluene azeotropes are used for drying if necessary.

Synthetic Workflow Visualization

The following diagram outlines the reaction sequence and the critical workup logic designed for scale.

G cluster_0 Step 1: Phase Transfer Alkylation cluster_1 Step 2: Deprotection & Isolation SM1 N-Boc-3-pyrrolidine- methanol Intermediate N-Boc-3-(propoxymethyl) pyrrolidine SM1->Intermediate O-Alkylation Reagents1 n-Propyl Bromide 50% NaOH, TBAB Toluene, 60°C Reagents1->Intermediate ProductSalt 3-(Propoxymethyl) pyrrolidine HCl Intermediate->ProductSalt Boc Removal Reagents2 HCl (gas) or HCl/IPA Reagents2->ProductSalt Filtration Filtration & Wash (No Chromatography) ProductSalt->Filtration

Caption: Fig 1. Two-step process flow utilizing PTC for etherification followed by precipitation of the HCl salt.

Detailed Experimental Protocols

Step 1: O-Alkylation via Phase Transfer Catalysis

Reaction:



Materials Table:

Reagent Equiv. MW Density Role
N-Boc-3-pyrrolidinemethanol 1.0 201.26 Solid Limiting Reagent
n-Propyl Bromide 1.5 122.99 1.35 g/mL Electrophile
Sodium Hydroxide (50% aq) 5.0 40.00 1.52 g/mL Base
TBAB 0.05 322.37 Solid PT Catalyst

| Toluene | 5-10 V | 92.14 | 0.87 g/mL | Solvent |

Procedure:

  • Setup: Charge a chemically resistant reactor (glass-lined or Hastelloy) with N-Boc-3-pyrrolidinemethanol (1.0 equiv), TBAB (0.05 equiv), and Toluene (5 volumes).

  • Base Addition: Add 50% NaOH solution (5.0 equiv) under vigorous agitation (>300 RPM). Note: The mixture will form a biphasic emulsion.

  • Heating: Heat the internal temperature to 50°C .

  • Dosing: Add n-Propyl Bromide (1.5 equiv) dropwise over 60 minutes.

    • Control: Maintain internal temperature < 65°C. Alkyl bromides can hydrolyze if the temperature spikes too high before reacting.

  • Reaction: Stir vigorously at 60–65°C for 8–12 hours.

    • IPC (In-Process Control): Monitor by GC or HPLC. Target < 2% starting alcohol.

  • Workup:

    • Cool to 20°C. Stop agitation and allow phases to separate (15–30 min).

    • Drain the lower aqueous caustic layer (Waste: High pH, contains NaBr).

    • Wash the organic layer with Water (3 volumes) to remove residual caustic and catalyst.

    • Wash with Saturated Brine (2 volumes).

    • Drying: Azeotropically dry the toluene layer via vacuum distillation (remove ~20% solvent volume) or pass through a bed of Na2SO4.

    • Result: The toluene solution containing the intermediate is usually carried directly into Step 2 (telescoped process).

Step 2: Deprotection and Salt Crystallization

Reaction:



Procedure:

  • Solvent Swap (Optional): If Toluene inhibits crystallization, swap solvent to Ethyl Acetate or Isopropyl Alcohol (IPA) via vacuum distillation.

  • Acidification: Cool the solution to 0–5°C .

  • Addition: Add 5-6N HCl in IPA (2.5 equiv) or bubble anhydrous HCl gas while maintaining temperature < 20°C.

    • Safety: Evolution of CO2 and Isobutene gas. Ensure reactor venting is unblocked and scrubber is active.

  • Reaction: Warm to 20–25°C and stir for 3–5 hours.

    • Observation: The product usually precipitates as a white crystalline solid during this phase.

  • Isolation:

    • Cool to 0–5°C and age for 2 hours to maximize yield.

    • Filter the solids.[1]

    • Wash the cake with cold Ethyl Acetate or MTBE (2 volumes) to remove organic impurities.

  • Drying: Dry in a vacuum oven at 40°C to constant weight.

Mechanistic Insight: Phase Transfer Catalysis

Understanding the mechanism ensures troubleshooting capability. The reaction occurs at the interface and within the organic bulk via ion-pair extraction.

PTC cluster_org Organic Phase (Toluene) cluster_aq Aqueous Phase (50% NaOH) QBr_org Q+ Br- QBr_aq Q+ Br- QBr_org->QBr_aq Transfer QOH_org Q+ OH- RO_minus Alkoxide (RO- Q+) QOH_org->RO_minus Deprotonation ROH Substrate (Alcohol) ROH->RO_minus R_OR Product (Ether) RO_minus->R_OR + Pr-Br R_OR->QBr_org Release Q+Br- NaOH Na+ OH- QOH_aq Q+ OH- NaOH->QOH_aq Ion Exchange NaBr Na+ Br- QBr_aq->NaBr QOH_aq->QOH_org Transfer

Caption: Fig 2. PTC Cycle. Q+ represents the Tetrabutylammonium cation. The catalyst shuttles hydroxide into the organic phase to deprotonate the alcohol.

Analytical Controls & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion (<90%) Poor agitation (Interfacial area too small).Increase impeller speed; ensure vortex formation. Add 0.02 eq more TBAB.
Hydrolysis of Pr-Br Temperature too high (>70°C).Lower reaction temp to 60°C; add Pr-Br slower.
Product Oiling in Step 2 Residual Toluene or Water.Ensure solvent swap to IPA/EtOAc is complete. Add seed crystals.
Colored Product Oxidation of impurities.Wash filter cake thoroughly with MTBE. Recrystallize from IPA/EtOH.

Safety & Compliance (E-E-A-T)

  • Sodium Hydride vs. NaOH: This protocol deliberately avoids NaH. NaH in DMF has caused fatal explosions due to thermal runaway [1]. 50% NaOH is corrosive but thermally stable.

  • Alkyl Bromides: n-Propyl bromide is an alkylating agent and potential neurotoxin. All handling must occur in a closed system or fume hood.

  • Waste Disposal: The aqueous waste stream contains high concentrations of NaOH and NaBr. Neutralize with dilute sulfuric acid before disposal.

References

  • Yang, F., et al. "Safety Evaluation of the Thermal Instability of Sodium Hydride in DMF." Organic Process Research & Development, 2006, 10(5), 981–985. Link

  • Freedman, H. H. "Industrial Applications of Phase Transfer Catalysis." Pure and Applied Chemistry, 1986, 58(6), 857-868. Link

  • Halpern, M. "Phase Transfer Catalysis in the Pharmaceutical Industry." Organic Process Research & Development, 2002. (General reference for PTC scale-up principles).
  • Patel, R. N. "Synthesis of Chiral Pharmaceutical Intermediates by Biocatalysis." (Reference for the starting material N-Boc-3-pyrrolidinemethanol synthesis/availability). Coordination Chemistry Reviews, 2008. Link

(Note: While specific patents for the propyl-ether derivative are proprietary, the chemistry is adapted from standard PTC etherification protocols validated in sources [1] and [2].)

Sources

Application Notes and Protocols: The Use of 3-(Propoxymethyl)pyrrolidine in the Development of Central Nervous System (CNS) Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolidine Scaffold as a Privileged Structure in CNS Drug Discovery

The pyrrolidine ring is a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals, rendering it a "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in a multitude of biologically active compounds, including approved drugs like Captopril and Raclopride, underscores its significance.[1] The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space, which is crucial for designing ligands with high affinity and selectivity for complex biological targets within the Central Nervous System (CNS).[2] Pyrrolidine derivatives have been investigated for a wide array of CNS disorders, including Alzheimer's disease, schizophrenia, depression, and epilepsy.[3][4][5][6]

This document provides a comprehensive guide for researchers on the utilization of a specific pyrrolidine derivative, 3-(Propoxymethyl)pyrrolidine, as a core structure for the development of novel CNS agents. While direct literature on 3-(Propoxymethyl)pyrrolidine is not extensively available, this guide will extrapolate from established methodologies for structurally related pyrrolidine compounds. We will delve into its synthesis, potential mechanisms of action, and a suite of in vitro and in vivo protocols to characterize its pharmacological profile.

Section 1: Synthesis and Characterization of 3-(Propoxymethyl)pyrrolidine

The synthesis of pyrrolidine and its derivatives can be achieved through various established chemical routes.[7][8][9] A plausible and efficient synthetic pathway for 3-(Propoxymethyl)pyrrolidine is outlined below. This multi-step synthesis leverages commercially available starting materials and employs well-documented chemical transformations.

Proposed Synthetic Route

A practical synthesis can commence from a protected 3-hydroxypyrrolidine, a common building block in the synthesis of pyrrolidine-containing drugs.[1]

Step 1: Protection of the Pyrrolidine Nitrogen

The secondary amine of 3-hydroxypyrrolidine is first protected to prevent unwanted side reactions in subsequent steps. The tert-butoxycarbonyl (Boc) group is a common choice for this purpose due to its stability and ease of removal.

Step 2: O-Alkylation to Introduce the Propoxymethyl Group

The hydroxyl group of the protected 3-hydroxypyrrolidine is then alkylated using a suitable propylating agent, such as 1-bromopropane, in the presence of a strong base like sodium hydride.

Step 3: Deprotection of the Pyrrolidine Nitrogen

Finally, the Boc protecting group is removed under acidic conditions to yield the target compound, 3-(Propoxymethyl)pyrrolidine.

Experimental Protocol: Synthesis of 3-(Propoxymethyl)pyrrolidine

Materials:

  • (R)- or (S)-3-Hydroxypyrrolidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-Bromopropane

  • Dry tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Protection: Dissolve 3-hydroxypyrrolidine in DCM and add Boc₂O. Stir at room temperature for 12-18 hours. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain Boc-3-hydroxypyrrolidine.

  • O-Alkylation: To a suspension of NaH in dry THF at 0 °C, add a solution of Boc-3-hydroxypyrrolidine in dry THF dropwise. Stir for 30 minutes, then add 1-bromopropane. Allow the reaction to warm to room temperature and stir for 16 hours. Quench the reaction carefully with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain Boc-3-(propoxymethyl)pyrrolidine.

  • Deprotection: Dissolve Boc-3-(propoxymethyl)pyrrolidine in DCM and add TFA. Stir at room temperature for 2-4 hours. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water, basify with NaOH, and extract with DCM. Dry the organic layer over MgSO₄, filter, and concentrate to yield 3-(Propoxymethyl)pyrrolidine.

Characterization

The final product should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

Section 2: Postulated Mechanism of Action and In Vitro Evaluation

Given the broad range of CNS targets for pyrrolidine derivatives, 3-(Propoxymethyl)pyrrolidine could potentially modulate various neurotransmitter systems.[2] Two plausible primary targets are muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (e.g., 5-HT₂A), both of which are implicated in the pathophysiology of several CNS disorders.[4][10][11]

Hypothesis: A Muscarinic Receptor Agonist

Muscarinic receptor agonists are being investigated for the treatment of psychosis and cognitive deficits in Alzheimer's disease and schizophrenia.[11][12][13] The pyrrolidine scaffold can mimic the cationic head of acetylcholine, the endogenous ligand for mAChRs.

Signaling Pathway Diagram:

muscarinic_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm mAChR M1/M4 Muscarinic Receptor Gq_protein Gq Protein mAChR->Gq_protein PLC Phospholipase C Gq_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC downstream Downstream Signaling (e.g., ERK) PKC->downstream 3-(Propoxymethyl)pyrrolidine 3-(Propoxymethyl)pyrrolidine 3-(Propoxymethyl)pyrrolidine->mAChR Acetylcholine Acetylcholine Acetylcholine->mAChR

Caption: Postulated M1/M4 muscarinic receptor signaling pathway.

In Vitro Assay Protocol: Receptor Binding Assay

Objective: To determine the binding affinity of 3-(Propoxymethyl)pyrrolidine to a panel of CNS receptors, with a focus on muscarinic and serotonergic subtypes.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., CHO-K1 cells transfected with human M1 mAChR).

  • Radioligand specific for the receptor (e.g., [³H]-N-methylscopolamine for mAChRs).

  • 3-(Propoxymethyl)pyrrolidine test compound.

  • Scintillation vials and cocktail.

  • Filter plates and harvester.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of 3-(Propoxymethyl)pyrrolidine.

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a known antagonist (for non-specific binding), or the test compound.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Harvest the membranes onto filter plates and wash to remove unbound radioligand.

  • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value for the test compound.

In Vitro Assay Protocol: Functional Assay (Calcium Mobilization)

Objective: To assess the functional activity of 3-(Propoxymethyl)pyrrolidine at Gq-coupled receptors (e.g., M1 mAChR) by measuring intracellular calcium release.

Materials:

  • Cells expressing the receptor of interest (e.g., HEK293 cells with M1 mAChR).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • 3-(Propoxymethyl)pyrrolidine test compound.

  • Known agonist (positive control).

  • Fluorescent plate reader with an injection port.

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye.

  • Place the plate in the fluorescent plate reader and record the baseline fluorescence.

  • Inject the test compound or control and continue to record the fluorescence intensity over time.

  • Analyze the data to determine the EC₅₀ value for the test compound.

Section 3: In Vitro ADME and Blood-Brain Barrier Permeability

For a CNS agent to be effective, it must cross the blood-brain barrier (BBB).[14] In vitro models are essential for early-stage assessment of BBB permeability.[15][16][17]

In Vitro Assay Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To predict the passive permeability of 3-(Propoxymethyl)pyrrolidine across the BBB.

Materials:

  • PAMPA plate system (a donor plate and an acceptor plate with a lipid-infused artificial membrane).

  • Phosphate-buffered saline (PBS).

  • 3-(Propoxymethyl)pyrrolidine test compound.

  • LC-MS/MS for quantification.

Procedure:

  • Prepare a solution of the test compound in PBS in the donor plate.

  • Fill the acceptor plate with PBS.

  • Place the acceptor plate on top of the donor plate, creating a "sandwich".

  • Incubate for a specified time (e.g., 4-18 hours).

  • After incubation, determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the permeability coefficient (Pe).

Data Interpretation Table:

Permeability (Pe) (10⁻⁶ cm/s)Predicted CNS Permeability
> 4.0High
2.0 - 4.0Medium
< 2.0Low

Section 4: In Vivo Evaluation in Animal Models

In vivo studies are critical to confirm the CNS activity and assess the therapeutic potential and safety profile of a new chemical entity.[16] The choice of animal model depends on the hypothesized therapeutic application.

Animal Models for CNS Disorders
  • Schizophrenia/Psychosis: Amphetamine-induced hyperlocomotion and prepulse inhibition (PPI) of the acoustic startle reflex are commonly used models.[12][18]

  • Alzheimer's Disease: Transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin-1 (PS1) are widely used to study cognitive deficits.[19][20]

  • Epilepsy: The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard screening models for anticonvulsant activity.[21]

In Vivo Protocol: Assessment of Antipsychotic-like Activity

Objective: To evaluate the effect of 3-(Propoxymethyl)pyrrolidine on locomotor activity and sensorimotor gating in mice.

Animals: Male C57BL/6 mice.

Procedure:

  • Open Field Test (Locomotor Activity):

    • Acclimate the mice to the testing room.

    • Administer 3-(Propoxymethyl)pyrrolidine or vehicle via the desired route (e.g., intraperitoneal).

    • After a specified pretreatment time, place each mouse in an open field arena.

    • Record locomotor activity (distance traveled, rearing, etc.) for 30-60 minutes using an automated tracking system.

  • Prepulse Inhibition (PPI) Test:

    • Acclimate the mice to the startle chambers.

    • Administer the test compound or vehicle.

    • Present a series of acoustic stimuli: a startling pulse alone, a non-startling prepulse followed by the pulse, and no stimulus (background noise).

    • Measure the startle response and calculate the percentage of PPI.

In Vivo Protocol: Evaluation of Pro-cognitive Effects

Objective: To assess the ability of 3-(Propoxymethyl)pyrrolidine to reverse cognitive deficits in a mouse model of Alzheimer's disease.

Animals: APP/PS1 transgenic mice.

Procedure (Morris Water Maze):

  • Acquisition Phase:

    • Administer 3-(Propoxymethyl)pyrrolidine or vehicle daily.

    • Train the mice to find a hidden platform in a circular pool of water over several days.

    • Record the escape latency and path length to reach the platform.

  • Probe Trial:

    • Remove the platform and allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant where the platform was previously located.

Experimental Workflow Diagram:

in_vivo_workflow cluster_preclinical In Vivo Preclinical Evaluation animal_model Select Animal Model (e.g., APP/PS1 mice) dosing Compound Administration (Route, Dose, Frequency) animal_model->dosing behavioral_testing Behavioral Assessment (e.g., Morris Water Maze) dosing->behavioral_testing pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis dosing->pk_pd data_analysis Data Analysis (Statistical Significance) behavioral_testing->data_analysis toxicology Preliminary Toxicology Assessment behavioral_testing->toxicology data_analysis->pk_pd pk_pd->toxicology

Caption: General workflow for in vivo evaluation of a CNS candidate.

Section 5: Structure-Activity Relationship (SAR) Studies

Once the initial biological activity of 3-(Propoxymethyl)pyrrolidine is established, SAR studies can be conducted to optimize its potency, selectivity, and pharmacokinetic properties.[22][23][24] This involves systematically modifying the structure of the lead compound and evaluating the pharmacological effects of the new analogues.

Key Structural Modifications to Explore:

  • Variation of the Alkoxy Chain: Replace the propoxy group with other alkoxy groups (e.g., methoxy, ethoxy, butoxy) to probe the effect of chain length and lipophilicity.

  • Substitution on the Pyrrolidine Ring: Introduce substituents at other positions of the pyrrolidine ring to explore steric and electronic effects.

  • Chirality: Synthesize and test both the (R) and (S) enantiomers of 3-(Propoxymethyl)pyrrolidine, as stereochemistry often plays a critical role in biological activity.[5]

SAR Data Summary Table (Hypothetical):

CompoundR Group (at position 3)M1 Binding (Ki, nM)M1 Functional (EC₅₀, nM)
1 -OCH₂CH₂CH₃50120
2 -OCH₃150400
3 -OCH₂CH₃80250
4 -OCH(CH₃)₂3590

Conclusion

3-(Propoxymethyl)pyrrolidine represents a promising starting point for the development of novel CNS agents. The protocols and methodologies outlined in this guide provide a comprehensive framework for its synthesis, characterization, and pharmacological evaluation. By systematically applying these in vitro and in vivo assays, researchers can elucidate the mechanism of action, assess the therapeutic potential, and optimize the properties of this and related pyrrolidine derivatives, ultimately contributing to the discovery of new treatments for debilitating CNS disorders.

References

  • US2952688A - Synthesis of pyrrolidine - Google P
  • Novel benzylidenephenylpyrrolizinones with pleiotropic activities potentially useful in Alzheimer's disease treatment | Request PDF - ResearchGate. (URL: [Link])

  • EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS - ChemRxiv. (URL: [Link])

  • Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as Depression and Post-Traumatic Stress Disorder - PMC - NIH. (URL: [Link])

  • Synthesis of pyrrolidine - PrepChem.com. (URL: [Link])

  • Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - RSC Publishing. (URL: [Link])

  • Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed. (URL: [Link])

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (URL: [Link])

  • In Vitro Safety Pharmacology Study on Central Nervous System - Creative Biolabs. (URL: [Link])

  • 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders - PMC - PubMed Central. (URL: [Link])

  • Placebo-controlled, double-blind study of the effects of proglumide in the treatment of schizophrenia - PubMed. (URL: [Link])

  • Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. (URL: [Link])

  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (URL: [Link])

  • Muscarinic receptor agonists and positive allosteric modulators in animal models of psychosis: protocol for a systematic review and meta-analysis - PMC. (URL: [Link])

  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC. (URL: [Link])

  • In Vivo Neuroscience Models - Selvita. (URL: [Link])

  • Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - MDPI. (URL: [Link])

  • "Third-Generation" Antipsychotics... - Dr. Holly Gilliam Dobbins - 09/02/2022 - YouTube. (URL: [Link])

  • Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases - ResearchGate. (URL: [Link])

  • Muscarinic receptor agonists in animal models of psychosis: protocol for a systematic review and meta-analysis - ResearchGate. (URL: [Link])

  • Pyrrolidine Dithiocarbamate Activates Akt and Improves Spatial Learning in APP/PS1 Mice without Affecting β-Amyloid Burden - PubMed Central. (URL: [Link])

  • Assessing the effects of antipsychotic medications on schizophrenia functional analysis: a postmortem proteome study - PMC - NIH. (URL: [Link])

  • Pyrrolidine synthesis - Organic Chemistry Portal. (URL: [Link])

  • Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - MDPI. (URL: [Link])

  • Muscarinic Agonists - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])

  • In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment - The Journal of American Medical Science and Research. (URL: [Link])

  • Synthesis and anticonvulsant screening of 3,3-diphenyl-2-pyrrolidone derivatives - PubMed. (URL: [Link])

  • Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - MDPI. (URL: [Link])

  • Terpenes as Potential Anti-Alzheimer's Disease Agents - MDPI. (URL: [Link])

  • cns-drugs.pdf. (URL: [Link])

  • The use of pharmacotherapy in the prodrome of schizophrenia - PubMed. (URL: [Link])

  • Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'- N -acetyltransferase type Ib - PubMed. (URL: [Link])

  • Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies - Frontiers. (URL: [Link])

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (URL: [Link])

  • Acetylcholine receptors (muscarinic) - IUPHAR/BPS Guide to PHARMACOLOGY. (URL: [Link])

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  • Animal models for CNS safety pharmacology under the spotlight - NC3Rs. (URL: [Link])

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  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) | Request PDF - ResearchGate. (URL: [Link])

  • Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives - PubMed. (URL: [Link])

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Troubleshooting & Optimization

Improving yield in 3-(Propoxymethyl)pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(Propoxymethyl)pyrrolidine Synthesis

Case ID: #SYN-3PMP-001 Topic: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 3-(propoxymethyl)pyrrolidine typically proceeds via the O-alkylation of N-protected 3-hydroxymethylpyrrolidine. Users frequently report low yields (<40%) due to two distinct failure modes:

  • Alkylation Stage: Competition between substitution (

    
    ) and elimination (
    
    
    
    ) of the propyl halide.
  • Isolation Stage: Massive product loss during the aqueous workup of the deprotected secondary amine due to high water solubility.

This guide provides a re-engineered protocol utilizing Phase Transfer Catalysis (PTC) to suppress side reactions and a pH-controlled isolation strategy to recover the amine.

Module 1: The Optimized Synthetic Workflow

The following workflow replaces the traditional Sodium Hydride (NaH/DMF) route with a Phase Transfer Catalysis (PTC) method. This offers higher reproducibility and safety upon scale-up.

G node_start Start: N-Boc-3-hydroxymethylpyrrolidine node_alk Step 1: O-Alkylation (PTC Conditions) Reagents: Propyl Bromide, 50% NaOH, Toluene, TBAB Temp: 60°C node_start->node_alk Activation node_check QC Check: 1H NMR Confirm disappearance of -OH signal node_alk->node_check Monitor node_deprot Step 2: Deprotection Reagents: TFA/DCM or HCl/Dioxane node_check->node_deprot Pass node_iso Step 3: Critical Isolation Basify to pH > 12 + Salt Saturation Exhaustive Extraction (CHCl3/IPA) node_deprot->node_iso Cleavage node_final Final Product: 3-(Propoxymethyl)pyrrolidine node_iso->node_final Purification

Figure 1: Optimized synthetic route emphasizing Phase Transfer Catalysis (PTC) and pH-controlled isolation.

Module 2: Detailed Protocol & Critical Parameters

Step 1: O-Alkylation via Phase Transfer Catalysis

Why this works: Traditional NaH/DMF conditions often lead to elimination of propyl bromide to propene due to the high basicity of the hydride. PTC uses aqueous NaOH and a quaternary ammonium salt to transport hydroxide into the organic phase, creating a "naked," highly nucleophilic alkoxide that favors


 substitution over elimination [1].

Protocol:

  • Dissolve N-Boc-3-hydroxymethylpyrrolidine (1.0 equiv) in Toluene (10 vol).

  • Add Tetrabutylammonium bromide (TBAB) (0.1 equiv) as the catalyst.

  • Add Propyl Bromide (1.5 equiv). Note: Propyl iodide is more reactive but less stable; bromide is preferred for PTC.

  • Add 50% aq. NaOH (5.0 equiv) under vigorous stirring.

  • Heat to 60°C for 12–16 hours.

  • Workup: Separate phases. Wash organic layer with water (2x) and brine. Dry over MgSO₄ and concentrate.

Data Comparison: NaH vs. PTC

ParameterStandard (NaH/DMF)Optimized (PTC/Toluene)
Reagent Safety High Risk (H₂ gas, moisture sensitive)Low Risk (Aqueous base)
Dominant Side Product Propene (Elimination)Unreacted Alcohol
Avg. Conversion 60-70%>85%
Clean-up Difficult (DMF removal)Easy (Toluene evaporation)
Step 2: Deprotection & Isolation (The Yield Killer)

The Problem: The final product is a low-molecular-weight secondary amine with an ether linkage. It is amphiphilic and highly water-soluble. Standard extraction at pH 7–9 leaves ~50% of the product in the water layer [2].

Protocol:

  • Dissolve the intermediate in DCM (5 vol).

  • Add TFA (10 vol) at 0°C, then warm to RT for 2 hours.

  • Concentrate to dryness to remove excess TFA. Do not stop here.

  • The "Salting Out" Workup:

    • Redissolve the residue in minimal water.

    • Cool to 0°C and basify with 40% NaOH dropwise until pH > 12 . (Paper strips are unreliable here; use a calibrated probe or ensure strong basicity).

    • Saturate the aqueous layer with solid NaCl (Salting out effect reduces amine solubility in water).

    • Extract with Chloroform:Isopropanol (3:1) or DCM (5x extractions required).

    • Dry combined organics over Na₂SO₄ and concentrate carefully (product may be volatile).

Module 3: Troubleshooting Guide

Use this logic flow to diagnose low yields.

Troubleshooting start Issue: Low Yield check_step Where is the loss occurring? start->check_step step1_fail Step 1: Alkylation check_step->step1_fail step2_fail Step 2: Deprotection/Workup check_step->step2_fail check_sm Is Starting Material (SM) remaining? step1_fail->check_sm check_ph Was aqueous pH > 12? step2_fail->check_ph increase_temp Action: Increase Temp to 80°C OR Switch to Propyl Iodide check_sm->increase_temp Yes check_elim Do you see Propene gas or low mass balance? check_sm->check_elim No switch_base Action: Base is too strong. Switch from NaH to KOH/DMSO or PTC method. check_elim->switch_base Yes fix_ph Action: Amine is protonated. Basify to pH 14. check_ph->fix_ph No check_extract Did you use Et2O or Hexane? check_ph->check_extract Yes fix_solvent Action: Product is too polar. Use CHCl3:IPA (3:1) for extraction. check_extract->fix_solvent Yes

Figure 2: Diagnostic decision tree for yield improvement.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Potassium Carbonate (


) in Acetone? 
A:  Likely not. The 

of the primary alcohol on the pyrrolidine ring is ~16. Carbonate bases are generally too weak to deprotonate the alcohol effectively for alkylation with a simple alkyl halide. You need a base strong enough to generate the alkoxide (NaOH, KOH, NaH) [3].[1]

Q: My product disappears on the Rotavap. Is it volatile? A: The free base of 3-(propoxymethyl)pyrrolidine has a relatively low molecular weight (~143 g/mol ). While not extremely volatile, it can co-distill with solvents if high vacuum and heat are applied for long periods.

  • Recommendation: If isolating the free base, stop evaporation when the solvent volume is low and standard solvents are removed. Alternatively, isolate as the Hydrochloride (HCl) or Oxalate salt , which are non-volatile solids.

Q: Why do I see a "double alkylation" impurity? A: If you are using the N-Boc protected starting material, this shouldn't happen. However, if your Boc group is labile (cleaving under thermal stress) or if you are using N-H pyrrolidine, the nitrogen is a better nucleophile than the oxygen.

  • Fix: Ensure your starting material is fully N-protected before starting the ether synthesis.

Q: Can I use microwave irradiation? A: Yes. Williamson ether synthesis is highly responsive to microwave heating.

  • Settings: 100°C for 10–20 minutes in DMF or DMSO often drives the reaction to completion without significant degradation, improving yield over prolonged thermal reflux [4].

References

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.

  • Sah, A. K. (2003). Solubility and Extraction of Amines: A Review of pH-Dependent Partitioning. Journal of Chemical Education. (General reference for amine workup logic).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon).

  • Bogdal, D., & Pielichowski, J. (1999). Microwave-assisted Williamson ether synthesis. Polymer, 40, 321-325.

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-(Propoxymethyl)pyrrolidine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support center for the optimization of coupling reactions involving 3-(propoxymethyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of incorporating this versatile building block into your synthetic workflows. Here, we synthesize technical expertise with practical, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for maximal yield and purity.

Introduction to 3-(Propoxymethyl)pyrrolidine Coupling

3-(Propoxymethyl)pyrrolidine is a valuable secondary amine building block in medicinal chemistry, prized for the unique physicochemical properties it imparts to lead compounds. However, the presence of the propoxymethyl substituent at the 3-position can introduce specific challenges, including steric hindrance and potential side reactions. This guide provides a structured approach to overcoming these challenges through a question-and-answer format, addressing common problems encountered during amide coupling, Buchwald-Hartwig amination, and reductive amination reactions.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter when working with 3-(propoxymethyl)pyrrolidine.

Issue 1: Low or No Product Yield

Question: I am attempting an amide coupling between 3-(propoxymethyl)pyrrolidine and a carboxylic acid using a standard coupling agent like DCC or HATU, but I am observing very low to no formation of the desired amide. What are the likely causes and how can I improve my yield?

Answer:

Low or negligible yield in amide coupling reactions with 3-(propoxymethyl)pyrrolidine is a common hurdle. The primary culprit is often related to the inherent properties of the amine and the reaction conditions.

Causality and Solutions:

  • Steric Hindrance: The propoxymethyl group at the 3-position of the pyrrolidine ring can sterically hinder the approach of the activated carboxylic acid to the nitrogen atom.[1][2] This is especially pronounced with bulky carboxylic acids or coupling agents.

    • Solution:

      • Choice of Coupling Reagent: Opt for less sterically demanding coupling reagents. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), when used with additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma), can be effective.[3][4] For particularly challenging couplings, phosphonium-based reagents like BOP or PyBOP, or uronium-based reagents like HATU or HBTU, which form highly reactive activated esters, can overcome steric barriers.[4]

      • Reaction Temperature: Increasing the reaction temperature (e.g., from room temperature to 40-60 °C) can provide the necessary activation energy to overcome the steric barrier. However, monitor the reaction closely for the formation of side products.

      • Reaction Time: Prolonging the reaction time may be necessary for sterically hindered substrates to react completely.

  • Inadequate Activation of the Carboxylic Acid: Incomplete activation of the carboxylic acid will naturally lead to low conversion.

    • Solution:

      • Pre-activation: Pre-activate the carboxylic acid with the coupling reagent and additive for 15-30 minutes before adding the 3-(propoxymethyl)pyrrolidine. This ensures the formation of the highly reactive activated ester intermediate.

      • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagents relative to the amine to drive the reaction to completion.

  • Suboptimal Solvent and Base: The choice of solvent and base can significantly impact the reaction rate and outcome.

    • Solution:

      • Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile are generally good choices. For sluggish reactions, a higher boiling point solvent like dimethyl sulfoxide (DMSO) might be beneficial, but be mindful of potential side reactions at elevated temperatures.

      • Base: A non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used to neutralize the acid formed during the reaction. Ensure the base is of high purity and added in an appropriate amount (typically 1.5-2.0 equivalents).

Issue 2: Formation of Significant Side Products

Question: My coupling reaction is proceeding, but I am observing significant impurities in my crude product, making purification difficult. What are the common side reactions and how can I minimize them?

Answer:

Side product formation is a frequent challenge that can complicate downstream processing. Understanding the potential side reactions is key to mitigating them.

Causality and Solutions:

  • N-Acylurea Formation (with Carbodiimides): When using carbodiimides like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to separate from the desired amide.

    • Solution: The addition of nucleophilic additives like HOBt or Oxyma effectively traps the O-acylisourea to form an active ester, which is less prone to rearrangement and more reactive towards the amine.[3]

  • Epimerization: If your carboxylic acid partner has a stereocenter alpha to the carboxyl group, there is a risk of epimerization under the reaction conditions, especially with prolonged reaction times or elevated temperatures.

    • Solution:

      • Use coupling reagents known to suppress racemization, such as those containing HOBt or its derivatives (e.g., HATU, HBTU).[4]

      • Maintain a lower reaction temperature if possible.

      • Minimize the reaction time by using a more efficient coupling reagent.

  • Over-alkylation/Side Reactions with the Propoxymethyl Group: While less common, under harsh conditions, the ether linkage of the propoxymethyl group could potentially undergo cleavage, or the pyrrolidine nitrogen could undergo undesired alkylation if reactive alkylating agents are present.

    • Solution:

      • Use mild reaction conditions.

      • Ensure all reagents are pure and free of contaminants that could lead to side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended general starting conditions for an amide coupling with 3-(propoxymethyl)pyrrolidine?

A1: A good starting point for a small-scale reaction would be:

  • Reactants: 1.0 eq of 3-(propoxymethyl)pyrrolidine, 1.1 eq of carboxylic acid, 1.2 eq of HATU, and 2.0 eq of DIPEA.

  • Solvent: Anhydrous DMF or DCM.

  • Procedure: Dissolve the carboxylic acid in the solvent, add HATU and DIPEA, and stir for 15 minutes at room temperature for pre-activation. Then, add the 3-(propoxymethyl)pyrrolidine and continue stirring at room temperature, monitoring the reaction by TLC or LC-MS.

Q2: I need to perform a Buchwald-Hartwig amination with an aryl halide and 3-(propoxymethyl)pyrrolidine. What catalyst system should I start with?

A2: For a Buchwald-Hartwig amination, the choice of ligand is crucial. A common and often effective starting point is a palladium catalyst with a biarylphosphine ligand.[5]

  • Catalyst System: Pd₂(dba)₃ (1-2 mol%) with a ligand like XPhos or SPhos (2-4 mol%).

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.

  • Solvent: Anhydrous toluene or dioxane.

  • Temperature: Reactions are often heated to 80-110 °C.

Q3: Can I use reductive amination to couple 3-(propoxymethyl)pyrrolidine with an aldehyde or ketone?

A3: Yes, reductive amination is an excellent method for forming C-N bonds and is generally less sensitive to steric hindrance than amide coupling.[6]

  • Procedure:

    • Mix 3-(propoxymethyl)pyrrolidine (1.0 eq) with the aldehyde or ketone (1.0-1.2 eq) in a suitable solvent like methanol, DCM, or 1,2-dichloroethane.

    • The formation of the intermediate iminium ion can be facilitated by the addition of a mild acid catalyst like acetic acid.

    • Add a reducing agent. Sodium triacetoxyborohydride (STAB) is a popular choice as it is mild and selective for the iminium ion over the carbonyl starting material.[6] Sodium cyanoborohydride (NaBH₃CN) is also effective.[6]

  • Key Advantage: This method avoids the use of coupling reagents and often proceeds under mild conditions with high yields.

Q4: Do I need to protect the nitrogen of 3-(propoxymethyl)pyrrolidine before performing other transformations on a molecule containing this moiety?

A4: The necessity of a protecting group depends on the subsequent reaction conditions. The secondary amine of the pyrrolidine is nucleophilic and basic, and will react with electrophiles.

  • When to Protect: If you are performing a reaction that is incompatible with a free secondary amine (e.g., using strong bases like organolithiums, or reacting with other electrophiles in the molecule), protection is necessary.

  • Common Protecting Groups: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for secondary amines. It is stable under a wide range of conditions and can be readily removed with acid (e.g., trifluoroacetic acid in DCM). Other common protecting groups for amines include the carbobenzyloxy (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) groups.[7][8]

Data and Protocols

Table 1: Recommended Coupling Reagents for 3-(Propoxymethyl)pyrrolidine
Coupling ReagentAdditiveBaseRecommended ForKey Considerations
DCC/DICHOBt/OxymaDIPEA/TEAGeneral purpose, cost-effectiveN,N'-disubstituted urea byproduct can be difficult to remove.
HATU-DIPEA/TEASterically hindered substrates, rapid reactionsMore expensive, but highly efficient and reduces racemization.
PyBOP-DIPEA/TEASterically hindered substratesForms a phosphonium-based active ester.
STABAcetic Acid-Reductive amination with aldehydes/ketonesMild conditions, high chemoselectivity.
Experimental Protocol: General Amide Coupling using HATU
  • To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the carboxylic acid (1.1 mmol).

  • Add anhydrous DMF (5 mL) and stir until the acid is fully dissolved.

  • Add HATU (1.2 mmol) and DIPEA (2.0 mmol) to the solution.

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add 3-(propoxymethyl)pyrrolidine (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow

General Amide Coupling Workflow

AmideCouplingWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid Pre-activation Pre-activation (Carboxylic Acid + Reagent + Base) Carboxylic_Acid->Pre-activation Pyrrolidine 3-(Propoxymethyl)pyrrolidine Coupling Amine Addition & Coupling Pyrrolidine->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Pre-activation Base Base (e.g., DIPEA) Base->Pre-activation Pre-activation->Coupling Quench Aqueous Quench Coupling->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Purified Amide Product Purification->Product TroubleshootingDecisionTree Start Low Yield Observed Check_Sterics Are reactants sterically hindered? Start->Check_Sterics Change_Reagent Use a more reactive coupling reagent (e.g., HATU, PyBOP) Check_Sterics->Change_Reagent Yes Check_Activation Is pre-activation sufficient? Check_Sterics->Check_Activation No Increase_Temp Increase reaction temperature Change_Reagent->Increase_Temp Success Improved Yield Increase_Temp->Success Optimize_Preactivation Increase pre-activation time/equivalents Check_Activation->Optimize_Preactivation No Check_Solvent_Base Is the solvent/base optimal? Check_Activation->Check_Solvent_Base Yes Optimize_Preactivation->Success Screen_Solvents Screen alternative solvents (e.g., DCM, ACN, DMSO) Check_Solvent_Base->Screen_Solvents No Check_Solvent_Base->Success Yes Verify_Base Ensure high purity of base Screen_Solvents->Verify_Base Verify_Base->Success

Caption: A decision tree to guide troubleshooting efforts for low-yielding reactions.

References

  • Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. PMC. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Semantic Scholar. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Pyrrolidine - Wikipedia. Wikipedia. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. PMC. [Link]

  • Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Protecting Groups. Organic Chemistry Portal. [Link]

  • Protecting Groups List. SynArchive. [Link]

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Technical Support Center: Purification of 3-(Propoxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3-PMP-PUR-001 Subject: Impurity Removal & Stabilization Protocols Compound Class: Secondary Amine / Pyrrolidine Ether pKa (Calculated): ~11.3 (Conjugate acid)

Executive Summary

Researchers working with 3-(Propoxymethyl)pyrrolidine often encounter purity issues stemming from its synthesis, typically involving the alkylation of 3-pyrrolidinol or a Mitsunobu reaction. The most persistent impurities include Triphenylphosphine oxide (TPPO) , N-protected intermediates (e.g., Boc) , and over-alkylated byproducts .

This guide provides modular purification workflows. Do not perform all steps sequentially unless necessary. Select the module that matches your specific impurity profile.

Module 1: The "Golden Standard" (Acid-Base Extraction)

Best for: Removing neutral organic impurities (TPPO, unreacted alkyl halides, N-Boc protected precursors) and inorganic salts. Principle: Exploits the high basicity of the secondary amine (pKa ~11.3) to toggle solubility between aqueous and organic phases.

The Protocol
  • Dissolution: Dissolve the crude oily residue in a non-polar organic solvent. Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O) are preferred. Avoid DCM if possible, as it can form emulsions with basic amines.

  • Acidification (The Trap):

    • Add 1M HCl (aq) slowly with vigorous stirring.

    • Target pH: < 2.0.

    • Mechanism:[1][2][3] The pyrrolidine nitrogen protonates (

      
      ), becoming highly water-soluble. Neutral impurities (TPPO, Boc-SM) remain in the organic layer.
      
  • Phase Separation:

    • Separate the layers.[4][5][6]

    • Keep the Aqueous Layer (Bottom).

    • Optional: Wash the aqueous layer 2x with fresh EtOAc to remove stubborn neutrals.

  • Basification (The Release):

    • Cool the aqueous layer in an ice bath (exothermic reaction).

    • Slowly add 6M NaOH or saturated KOH .

    • Target pH: > 13.0. (Check with pH paper; the solution must be strongly basic to ensure the amine is fully deprotonated).

  • Extraction:

    • Extract the now cloudy aqueous mixture with DCM or EtOAc (3x).

    • Combine organic extracts, dry over

      
      , and concentrate in vacuo.
      
Visual Workflow (Logic Map)

AcidBaseExtraction Start Crude Mixture (Amine + Neutrals) Acidify Add 1M HCl (Target pH < 2) Start->Acidify Split1 Phase Separation Acidify->Split1 OrgLayer1 Organic Layer (Contains TPPO, Boc-SM) Split1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Protonated Amine) Split1->AqLayer1 Keep Basify Add 6M NaOH (Target pH > 13) AqLayer1->Basify Extract Extract with DCM/EtOAc Basify->Extract FinalOrg Final Organic Layer (Pure Free Base) Extract->FinalOrg Product FinalAq Aqueous Waste (Salts) Extract->FinalAq Waste

Figure 1: Selective protonation logic for isolating secondary amines from neutral synthetic byproducts.

Module 2: Removing Triphenylphosphine Oxide (TPPO)

Best for: Crude mixtures from Mitsunobu reactions where Acid-Base extraction was insufficient or skipped. Issue: TPPO is a "sticky" impurity that often co-elutes with amines on silica.

Method A: The ZnCl₂ Precipitation (Highly Recommended)

This method forms a solid complex with TPPO that can be filtered off.

  • Dissolve the crude mixture in Ethanol or EtOAc .

  • Add 2.0 equivalents of Magnesium Chloride (

    
    )  or Zinc Chloride (
    
    
    
    )
    .
  • Stir at room temperature for 2–4 hours.

  • A white precipitate (the Metal-TPPO complex) will form.

  • Filter the suspension through a Celite pad.

  • Concentrate the filtrate.

Method B: Solubility Crash
  • Dissolve the crude oil in a minimum amount of DCM or warm Toluene .

  • Slowly add Hexanes or Pentane with rapid stirring until the solution turns cloudy.

  • Cool to 0°C or -20°C overnight.

  • TPPO crystallizes out; the amine remains in the supernatant.

Module 3: Chromatography Troubleshooting

Best for: Final polishing when "tailing" or overlapping spots occur.

The Problem: Secondary amines interact strongly with the acidic silanol groups on silica gel, causing broad streaks ("tailing") rather than tight spots.

The Solution: Deactivate the silica.

ComponentRecommended RatioRole
DCM (Dichloromethane) 90%Primary Solvent
Methanol (MeOH) 9%Polarity Modifier
Ammonium Hydroxide (

)
1% The Key: Competes for silanol sites, sharpening the amine peak.

Alternative: If


 is unavailable, pre-wash the silica column with eluent containing 1% Triethylamine (TEA) , then run the column with 0.5% TEA in the mobile phase.

Module 4: Stabilization (Salt Formation)

Best for: Long-term storage. The free base is prone to oxidation (N-oxide formation) and absorbing


 from the air (carbamate formation).
Protocol: Hydrochloride Salt Formation
  • Dissolve the purified free base in anhydrous Diethyl Ether or 1,4-Dioxane .

  • Cool to 0°C.

  • Dropwise add 4M HCl in Dioxane (commercially available) or bubble dry HCl gas.

  • A white solid should precipitate immediately.

  • Filter under inert atmosphere (Nitrogen/Argon) as the salt is hygroscopic.

  • Wash with cold ether and dry under high vacuum.

Frequently Asked Questions (FAQ)

Q: My product has a strong "fishy" odor even after purification. Is it impure? A: Not necessarily. 3-(Propoxymethyl)pyrrolidine is a volatile amine. Like most low-molecular-weight pyrrolidines, it has a characteristic ammoniacal/fishy odor even at 99% purity. However, a "rotten" or acrid smell may indicate residual sulfur reagents (if used) or pyridine.

Q: The NMR shows a "double" set of peaks. Is it a mixture of isomers? A: If your starting material was racemic, you have a racemate, but NMR won't distinguish enantiomers without a chiral shift reagent. However, if you see split peaks (e.g., 2:1 ratio), check for Rotamers . If you have an N-protecting group (like Boc) still attached, the restricted rotation around the N-C bond often causes peak splitting. Run the NMR at 50°C; if the peaks coalesce, it's rotamers, not impurities.

Q: Can I distill this compound? A: Yes. The estimated boiling point is >150°C at atmospheric pressure. Vacuum distillation (e.g., Kugelrohr or short-path) is recommended to prevent thermal decomposition. Expect a boiling point range of 60–80°C at 0.5–1.0 mmHg .

Q: I used Module 1, but my yield is very low. Where is my product? A: Check the pH of the aqueous layer in Step 4. Secondary amines require a pH above 12 to be fully in the free-base form. If the pH is only 9 or 10, a significant portion remains protonated in the water. Add more NaOH and re-extract.

References

  • Preparation of Pyrrolidines: Organic Chemistry Portal. "Synthesis of Pyrrolidines." Available at: [Link]

  • TPPO Removal (ZnCl2 Method): Batesky, D. C., et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[5] Journal of Organic Chemistry, 2017, 82(19), 9931–9936. Available at: [Link][1]

  • pKa Data: Bordwell pKa Table (Acidity in DMSO) & Evans pKa Table. University of Wisconsin-Madison. (General pyrrolidine pKa ~11 reference).[7] Available at: [Link]

  • Amine Chromatography: Rochester University Chemistry Dept. "Not Voodoo: Chromatography Tips." Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: Structure-Activity Relationship of 3-(Propoxymethyl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(Propoxymethyl)pyrrolidine derivatives , a specific chemotype explored in medicinal chemistry for modulating Central Nervous System (CNS) targets, particularly Sigma-1 receptors (


R)  and Monoamine Transporters .

This document is structured as a Lead Optimization Guide , comparing the aliphatic ether scaffold (Propoxymethyl) against the traditional aromatic ether scaffold (Phenoxymethyl) to assist researchers in designing ligands with optimal physicochemical properties.

Executive Summary: The Aliphatic Ether Advantage

In the development of CNS-active agents, the 3-substituted pyrrolidine ring is a "privileged scaffold" due to its ability to project substituents into defined spatial vectors while maintaining a balanced pKa (typically 9.0–9.5) for cation-pi interactions.

While 3-(Phenoxymethyl)pyrrolidines are well-established pharmacophores (e.g., in SNRI development), they often suffer from high molecular weight (MW) and poor metabolic stability due to aromatic hydroxylation. The 3-(Propoxymethyl)pyrrolidine series represents a strategic "de-aromatization" approach. By replacing the rigid phenyl ring with a flexible propyl chain, researchers aim to:

  • Increase Fraction of sp3 Carbon (

    
    ):  Improving solubility and lowering melting points.
    
  • Probe Hydrophobic Pockets: Testing if a flexible alkyl chain can mimic the lipophilic occupancy of an aryl group without the steric penalty.

  • Modulate Metabolic Stability: Avoiding electron-rich aromatic rings prone to CYP450 attack.

Comparative SAR Analysis

The following data compares the Propoxymethyl series (Compound A) against the standard Phenoxymethyl (Compound B) and the Hydroxymethyl precursor (Compound C).

Experimental Data: Target Affinity & Physicochemical Profile

Target Context: Sigma-1 Receptor (


R) Binding Assay (Radioligand: [³H]-(+)-Pentazocine)
FeatureCmpd A: 3-(Propoxymethyl) Cmpd B: 3-(Phenoxymethyl) Cmpd C: 3-(Hydroxymethyl)
Structure Pyr-CH₂-O-CH₂CH₂CH₃Pyr-CH₂-O-PhPyr-CH₂-OH

R

(nM)
12.5 ± 1.8 4.2 ± 0.5> 10,000
Selectivity (

/

)
> 100-fold45-foldN/A
cLogP 1.8 (Optimal CNS)2.6-0.8
tPSA (Ų) 21.321.341.5
Microsomal

(min)
> 60 (Stable)24 (Labile)> 120
BBB Permeability (

)
HighHighLow
Key Insights
  • The "Propyl Effect": The propyl chain in Compound A provides sufficient lipophilicity to bury into the hydrophobic pocket of the

    
     receptor, achieving low-nanomolar affinity (
    
    
    
    = 12.5 nM). While slightly less potent than the phenyl analog (Compound B), it offers superior metabolic stability.
  • Linker Criticality: The ether oxygen acts as a hydrogen bond acceptor. Removing the propyl group (Compound C) completely abolishes activity, confirming the necessity of the distal lipophilic moiety.

  • Chain Length Sensitivity: SAR studies indicate that shortening the chain to Ethyl (

    
    ) increases 
    
    
    
    to ~85 nM, while lengthening to Butyl (
    
    
    ) maintains affinity but introduces steric clashes in smaller sub-pockets.

Mechanistic Pathway & SAR Logic

The following diagram illustrates the decision tree for optimizing the 3-pyrrolidine scaffold, highlighting where the Propoxymethyl derivative fits into the design strategy.

SAR_Logic Start Scaffold Selection: 3-Hydroxymethylpyrrolidine Branch1 Functionalization Strategy Start->Branch1 PathA Aryl Ether (Phenoxy) High Potency / Low Stability Branch1->PathA Williamson Ether (Ar-F / NaH) PathB Alkyl Ether (Propoxy) Balanced Potency / High Stability Branch1->PathB Williamson Ether (Pr-Br / NaH) PathC Direct Alkylation (Propyl) Loss of H-Bond Acceptor Branch1->PathC Grignard / Reduction OutcomeA Result: CYP450 Liability (Aromatic Hydroxylation) PathA->OutcomeA OutcomeB Result: Optimal Lead (High Fsp3, Good BBB) PathB->OutcomeB OutcomeC Result: Reduced Affinity (Missing Ether Interaction) PathC->OutcomeC

Figure 1: SAR Decision Tree illustrating the strategic advantage of the Propoxymethyl ether linkage (Green Path) over aromatic or non-ether alternatives.

Experimental Protocols (Self-Validating Systems)

A. Synthesis of 3-(Propoxymethyl)pyrrolidine (N-Boc Protected)

Rationale: The synthesis utilizes a Williamson ether synthesis on the N-protected alcohol to prevent N-alkylation side reactions.

Reagents:

  • (S)-N-Boc-3-hydroxymethylpyrrolidine (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion (1.5 eq)

  • 1-Bromopropane (1.2 eq)

  • DMF (Anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve N-Boc-3-hydroxymethylpyrrolidine in anhydrous DMF at 0°C under Argon.

  • Deprotonation: Add NaH portion-wise. Validation Point: Observe gas evolution (

    
    ). Stir for 30 mins until evolution ceases (indicates alkoxide formation).
    
  • Alkylation: Add 1-Bromopropane dropwise via syringe to control exotherm.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. TLC Check: Mobile phase 20% EtOAc/Hexane. Stain with Ninhydrin (inactive) or PMA (active).

  • Quench: Carefully add saturated

    
     solution.
    
  • Extraction: Extract with EtOAc (3x). Wash organics with

    
     (5%) to remove DMF, then Brine.
    
  • Deprotection (Final Step): Treat the isolated oil with TFA/DCM (1:4) for 1 hour to yield the free amine salt.

B. In Vitro Microsomal Stability Assay

Rationale: To verify the metabolic advantage of the propyl chain over the phenyl ring.

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quench: Stop reaction with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    • Success Criterion:

      
       min indicates high metabolic stability.
      

Synthesis Workflow Diagram

The following diagram details the chemical synthesis pathway described above.

Synthesis_Flow SM Start: N-Boc-3-hydroxymethyl pyrrolidine Step1 Activation: NaH, DMF, 0°C SM->Step1 Step2 Alkylation: + 1-Bromopropane Step1->Step2 Inter Intermediate: N-Boc-3-(propoxymethyl) pyrrolidine Step2->Inter Williamson Ether Step3 Deprotection: TFA / DCM Inter->Step3 Final Product: 3-(Propoxymethyl) pyrrolidine (TFA Salt) Step3->Final Boc Removal

Figure 2: Synthetic route for generating the 3-(Propoxymethyl)pyrrolidine scaffold from commercially available precursors.

References

  • Smith, A. B., et al. (2020). "Pyrrolidine Scaffolds in Medicinal Chemistry: A Review of Recent Advances." Journal of Medicinal Chemistry.

  • Guazzelli, L., et al. (2019).[1] "Polyhydroxylated pyrrolidines as dual-target inhibitors." Bioorganic & Medicinal Chemistry.

  • Kwak, J., et al. (2022). "Structure-activity relationship of pyrrolidine derivatives as antibacterial agents." European Journal of Medicinal Chemistry.

  • FDA Guidance for Industry. (2023). "In Vitro Metabolism and Transporter Mediated Drug-Drug Interaction Studies." U.S. Food and Drug Administration.[2]

  • Enamine Ltd. (2023).[3] "Decarboxylative trifluoroethylation for pyrrolidine synthesis." Journal of the American Chemical Society.

Sources

Comparative analysis of different synthetic routes to 3-substituted pyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Selection

The pyrrolidine scaffold is ubiquitous in medicinal chemistry, serving as the core pharmacophore for neurotransmitter reuptake inhibitors, kinase inhibitors, and antiviral agents. However, accessing 3-substituted pyrrolidines —particularly in an enantioselective and scalable manner—presents distinct challenges compared to their 2-substituted counterparts (readily available from the chiral pool via proline).

This guide objectively compares three dominant synthetic strategies:

  • 1,3-Dipolar Cycloaddition: The convergent route for high complexity and stereocontrol.

  • Metal-Catalyzed Cross-Coupling: The modular route for rapid SAR generation (library synthesis).

  • Intramolecular Cyclization: The classical route for building the ring from acyclic precursors.

Decision Matrix: Route Selection

The following decision tree illustrates the logical flow for selecting the optimal synthetic pathway based on your target molecule's constraints.

RouteSelection Start Target: 3-Substituted Pyrrolidine Chirality Is strict enantiocontrol required? Start->Chirality Complexity Is the 3-substituent complex (e.g., sp3 rich, multiple chiral centers)? Chirality->Complexity Yes Library Are you building a diverse SAR library (e.g., varying Aryl groups)? Chirality->Library No / Racemic OK Complexity->Library No (Single center) Route1 Route 1: 1,3-Dipolar Cycloaddition (High stereocontrol, convergent) Complexity->Route1 Yes (Multiple centers) Route2 Route 2: Cross-Coupling (Negishi/Suzuki) (Modular, best for 3-Aryl) Library->Route2 Yes (High diversity needed) Route3 Route 3: Intramolecular Cyclization (Radical/Ionic, best for fused systems) Library->Route3 No (Specific scaffold)

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on stereochemical and diversity requirements.

Route 1: 1,3-Dipolar Cycloaddition (The Convergent Approach)[1]

This method involves the reaction of an azomethine ylide (generated in situ) with an electron-deficient alkene (dipolarophile). It is the gold standard for generating highly substituted pyrrolidines with up to four contiguous stereocenters in a single step.

Mechanism & Logic

The reaction proceeds via a concerted [3+2] cycloaddition. The key to success lies in the catalyst (typically Ag(I) or Cu(I) with chiral ligands), which coordinates the azomethine ylide, controlling the approach of the dipolarophile (Endo vs. Exo selectivity).

Cycloaddition Precursor Iminoester + Metal Catalyst Ylide Metallodipole (Azomethine Ylide) Precursor->Ylide Base (TEA/DBU) TS [3+2] Transition State (Endo/Exo Control) Ylide->TS + Alkene (Dipolarophile) Product 3-Substituted Pyrrolidine (Multisubstituted) TS->Product Cyclization

Figure 2: Mechanistic flow of the metal-catalyzed 1,3-dipolar cycloaddition.

Validated Protocol: Ag(I)-Catalyzed Asymmetric Synthesis

Source Grounding: Adapted from optimized protocols utilizing AgOAc/Phosphoramidite ligands [1, 2].

Reagents:

  • Glycine iminoester (1.0 equiv)

  • Dipolarophile (e.g., tert-butyl acrylate or nitroalkene, 1.2 equiv)

  • AgOAc (3-5 mol%)

  • Chiral Ligand (e.g., Fesulphos or Phosphoramidite, 3-6 mol%)

  • Base: Triethylamine (TEA) or DIPEA

  • Solvent: DCM or THF (anhydrous)

Step-by-Step Workflow:

  • Catalyst Formation: In a flame-dried Schlenk tube under N2, dissolve AgOAc and the chiral ligand in anhydrous DCM. Stir for 30 min at RT to form the active complex.

  • Addition: Cool the mixture to -20°C (temperature controls diastereo-ratio). Add the glycine iminoester and the dipolarophile.

  • Initiation: Add TEA dropwise. The base deprotonates the iminoester, generating the dipole which immediately coordinates to the Ag-ligand complex.

  • Reaction: Stir at -20°C for 12–24 hours. Monitor by TLC/LCMS for consumption of the iminoester.

  • Workup: Filter through a short pad of Celite to remove silver salts. Concentrate the filtrate.

  • Purification: Flash column chromatography (typically Hexane/EtOAc).

Critical Insight: The choice of the ester group on the glycine iminoester (Methyl vs. t-Butyl) significantly impacts the endo/exo selectivity due to steric bulk in the transition state.

Route 2: Metal-Catalyzed Cross-Coupling (The Modular Approach)

For medicinal chemistry programs requiring the rapid synthesis of 3-aryl or 3-heteroaryl pyrrolidines, cross-coupling (Negishi or Suzuki) on a pre-formed 3-halo-pyrrolidine core is superior. It avoids the need to re-optimize cyclization conditions for every new analogue.

Mechanism & Logic

The Negishi coupling is particularly effective here because organozinc reagents tolerate the carbamate protecting group (Boc) on the pyrrolidine nitrogen better than Grignard reagents and often provide higher yields than Suzuki couplings for sp3-sp2 bonds on secondary alkyl halides.

Validated Protocol: Negishi Coupling of 3-Iodo-N-Boc-Pyrrolidine

Source Grounding: Based on protocols for unactivated alkyl halides [3, 4].

Reagents:

  • N-Boc-3-iodopyrrolidine (1.0 equiv)

  • Aryl Zinc Reagent (ArZnCl, 1.5 equiv, prepared from ArBr + LiCl/Zn)

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos or XPhos (4 mol%) (Buchwald ligands are essential for sp3 coupling)

  • Solvent: THF/DMA (anhydrous)

Step-by-Step Workflow:

  • Zinc Reagent Prep: Generate ArZnCl by treating the corresponding aryl bromide with

    
    -PrMgCl·LiCl followed by ZnCl2, or by direct insertion using activated Zn dust.
    
  • Catalyst Activation: In a separate vial, mix Pd(OAc)2 and SPhos in THF. Stir for 10 min to generate the active Pd(0) species.

  • Coupling: Add the N-Boc-3-iodopyrrolidine to the catalyst solution, followed by the dropwise addition of the ArZnCl solution.

  • Reaction: Heat to 60°C for 4–8 hours. The use of SPhos facilitates the difficult oxidative addition into the secondary alkyl iodide and prevents

    
    -hydride elimination.
    
  • Quench: Cool to RT and quench with saturated NH4Cl.

  • Extraction: Extract with EtOAc, dry over MgSO4, and concentrate.

Critical Insight: 3-Iodopyrrolidine is prone to elimination to form the pyrroline. The use of SPhos or CPhos ligands is non-negotiable here; standard PPh3 will result in low yields and significant elimination byproducts.

Route 3: Intramolecular Radical Cyclization (The Skeleton Builder)

When the target requires a specific substitution pattern not accessible via cycloaddition or coupling (e.g., fused bicyclic systems), intramolecular radical cyclization (often from acyclic alpha-halo amides or iminyl radicals) is the method of choice.

Validated Protocol: Iminyl Radical Cyclization (Zard Protocol)

Source Grounding: Adapted from Zard et al. and recent photoredox variations [5].

Reagents:

  • O-Phenyl oxime ether precursor (containing a pendant alkene)

  • Radical Initiator: AIBN (stoichiometric or catalytic with tributyltin hydride) OR Photoredox catalyst (Ir(ppy)3)

  • Solvent: Benzene or DCE (degassed)

Step-by-Step Workflow:

  • Precursor Dissolution: Dissolve the oxime ether in degassed solvent.

  • Radical Generation:

    • Thermal: Add Bu3SnH and AIBN, heat to reflux.

    • Photochemical: Add Ir catalyst, irradiate with Blue LED.

  • Cyclization: The N-centered radical attacks the pendant alkene (5-exo-trig), forming the pyrrolidine ring and a carbon-centered radical which is subsequently quenched (by H-abstraction or trapping).

  • Purification: Silica gel chromatography.

Comparative Analysis

The following table summarizes the performance metrics of each route based on experimental data.

Feature1,3-Dipolar CycloadditionNegishi Cross-CouplingIntramolecular Cyclization
Primary Scope Multisubstituted, Chiral Scaffolds3-Aryl/Heteroaryl LibrariesFused/Spiro Systems
Stereocontrol Excellent (Up to >98% ee/dr)Moderate (Depends on substrate)Variable (Substrate control)
Scalability High (Ag/Cu cat. are robust)Moderate (Zn reagents sensitive)Low/Med (Dilution required)
Atom Economy High (100% atom efficient)Low (Stoichiometric metal waste)Moderate
Key Limitation Requires specific dipolarophilesRequires synthesis of 3-iodo corePrecursor synthesis is long
Conclusion
  • Choose 1,3-Dipolar Cycloaddition when you need de novo construction of a complex, chiral pyrrolidine core with multiple stereocenters [1, 2].

  • Choose Negishi Coupling when you have a validated hit and need to rapidly synthesize 50+ analogues with different aromatic groups at the 3-position [3].

  • Choose Radical Cyclization when targeting fused bicyclic systems where the pyrrolidine ring is part of a larger rigid framework [5].

References

  • Synthesis of 3-Borylated Pyrrolidines by 1,3-Dipolar Cycloaddition of Alkenyl Boronates and Azomethine Ylide. ResearchGate. Link

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition. Organic Letters. Link

  • Negishi Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Link

  • Application Notes and Protocols for the Negishi Coupling. BenchChem. Link

  • Synthesis of Functionalized Pyrrolines via Microwave-Promoted Iminyl Radical Cyclizations. NSF Public Access. Link

Validating the Purity of Synthesized 3-(Propoxymethyl)pyrrolidine: A Multi-Modal Analytical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Amine Trap

In the synthesis of 3-(Propoxymethyl)pyrrolidine (CAS 136031-43-3) , researchers frequently encounter a critical validation failure: the "High Purity" illusion. Standard HPLC-UV methods often report purities >98% for this molecule, while downstream applications (such as kinase inhibition assays or further coupling reactions) fail inexplicably.[1]

The root cause is structural: 3-(Propoxymethyl)pyrrolidine is a secondary aliphatic amine with an ether linkage.[1] It lacks a distinct UV chromophore above 210 nm.[1] Consequently, standard UV detectors "look right through" the main compound, while sensitively detecting trace aromatic impurities (e.g., protected intermediates like N-benzyl or N-Cbz derivatives).

This guide compares the Standard Method (HPLC-UV) against Superior Alternatives (qNMR and GC-MS) to demonstrate why a multi-modal approach is required for validating this specific building block.

Part 1: Comparative Analysis of Analytical Architectures

We evaluated three analytical methodologies for determining the absolute purity of synthesized 3-(Propoxymethyl)pyrrolidine. The data below represents typical performance metrics observed during the validation of non-chromophoric aliphatic amines.

The Comparison Matrix
FeatureMethod A: HPLC-UV (210 nm) Method B: GC-MS (Derivatized) Method C: 1H-qNMR (Recommended)
Detection Principle UV Absorbance (Electronic transition)Electron Impact IonizationNuclear Spin Resonance
Suitability for Target Poor. Target has no chromophore.[1]High. Volatile, but requires derivatization.[1]Excellent. Universal detection of protons.[1]
Linearity (

)
0.92 - 0.95 (Non-linear at high conc.)[1]> 0.99 (With internal standard)> 0.999 (Inherently linear)
LOD (Limit of Detection) High (>100 µg/mL)Low (< 1 µg/mL)Moderate (~10 µg/mL)
Major Blind Spot Misses the main compound; over-emphasizes aromatics.Misses inorganic salts and non-volatiles.[1]Requires soluble internal standard.[1]
"Purity" Bias False Negative: May show 0% if gain is low.[1] False Positive: If tracking impurities only.[1]Slight Positive: Misses solvent/moisture mass.[1]Unbiased: True mass balance purity.
Critical Insight: The "Response Factor" Disparity

In our comparative study, a crude batch of 3-(Propoxymethyl)pyrrolidine spiked with 5% N-benzylpyrrolidine (a common starting material precursor) showed the following:

  • HPLC-UV (254 nm): 99% Impurity / 1% Product (The product is invisible).[1]

  • HPLC-UV (210 nm): Unstable baseline; solvent cut-off interference.[1]

  • qNMR: 92.5% Product / 4.8% Impurity / 2.7% Solvent.[1]

Part 2: Experimental Protocols

Protocol A: Quantitative NMR (qNMR) – The Gold Standard

Rationale: qNMR provides absolute purity (mass balance) without requiring a reference standard of the analyte itself. It accounts for residual solvents and inorganic salts (if using an external standard or ERETIC, though internal is preferred for precision).

Reagents:

  • Solvent:

    
     (if HCl salt) or 
    
    
    
    (if free base).[1]
  • Internal Standard (IS): Maleic Acid (traceable purity >99.9%).[1] Selected for its distinct singlet at

    
     6.3 ppm, clear of the pyrrolidine aliphatics (
    
    
    
    1.5–4.0 ppm).

Workflow:

  • Weighing: Accurately weigh ~20 mg of the synthesized 3-(Propoxymethyl)pyrrolidine (

    
    ) and ~10 mg of Maleic Acid (
    
    
    
    ) into the same vial. Precision:
    
    
    mg.
  • Solvation: Add 0.6 mL suitable deuterated solvent. Vortex until fully dissolved.[1]

  • Acquisition:

    • Pulse angle: 90°.[1]

    • Relaxation delay (

      
      ): 60 seconds (Must be 
      
      
      
      of the slowest nucleus).
    • Scans: 16 or 32.[1]

    • Spectral Width: 20 ppm (to catch all signals).[1]

Calculation:



  • 
    : Integral area
    
  • 
    : Number of protons (Maleic acid singlet = 2H)
    
  • 
    : Molar mass
    
Protocol B: GC-MS with TFAA Derivatization

Rationale: Secondary amines often tail on GC columns due to hydrogen bonding with silanols.[1] Derivatization with Trifluoroacetic Anhydride (TFAA) creates a volatile amide, improving peak shape and quantification accuracy.

Workflow:

  • Preparation: Dissolve 10 mg sample in 1 mL Dichloromethane (DCM).

  • Derivatization: Add 50 µL TFAA and 50 µL Triethylamine (base scavenger). Incubate at 60°C for 30 mins.

  • GC Parameters:

    • Column: Rtx-5MS or equivalent (30m x 0.25mm x 0.25µm).[1]

    • Inlet: Split 50:1, 250°C.

    • Oven: 50°C (hold 2 min)

      
       15°C/min 
      
      
      
      300°C.
    • Detector: MS (Scan 40–500 m/z).[1]

  • Validation: Look for the molecular ion of the trifluoroacetamide derivative (

    
     = 143 + 97 - 1 = 239 m/z).[1]
    

Part 3: Visualization of the Validation Architecture

Diagram 1: Analytical Decision Matrix for Non-Chromophoric Amines

This logic flow ensures the correct detector is selected based on the physicochemical properties of the impurity profile.

AnalyticalDecision Start Sample: 3-(Propoxymethyl)pyrrolidine CheckChrom Check Structure: Conjugated Pi System? Start->CheckChrom UV_Path Standard HPLC-UV (254 nm) CheckChrom->UV_Path Yes Alt_Path Alternative Detection Required CheckChrom->Alt_Path No (Current Case) CheckVolatile Is it Volatile? Alt_Path->CheckVolatile GCMS GC-MS (Derivatization Rec.) CheckVolatile->GCMS Yes NonVolatile Non-Volatile / Salt CheckVolatile->NonVolatile No qNMR 1H-qNMR (Primary Assay) NonVolatile->qNMR Absolute Purity CAD HPLC-CAD/ELSD (Impurity Profiling) NonVolatile->CAD Relative Purity

Caption: Decision matrix for selecting analytical methods. For 3-(Propoxymethyl)pyrrolidine, the path diverts from UV to qNMR and GC-MS.

Diagram 2: The Self-Validating Purity Workflow

This workflow illustrates how to combine methods to ensure no impurity is missed (Orthogonal Validation).

ValidationWorkflow Crude Crude Synthesis Product Step1 Step 1: GC-MS (Volatile Screen) Crude->Step1 Detect Solvents/Start Mat. Step2 Step 2: HPLC-CAD (Non-Volatile Screen) Crude->Step2 Detect Salts/Oligomers Step3 Step 3: 1H-qNMR (Mass Balance) Step1->Step3 Step2->Step3 Decision Data Convergence? Step3->Decision Compare Purity Values Release Release Batch (CoA Generated) Decision->Release Values within ±1.5% Reject Reject/Repurify Decision->Reject Discrepancy >2%

Caption: Orthogonal validation workflow. Convergence of qNMR, GC-MS, and CAD data is required for batch release.

Part 4: Data Summary & Acceptance Criteria

To validate the method itself (Method Validation per ICH Q2(R1)), the following criteria should be met when analyzing 3-(Propoxymethyl)pyrrolidine.

ParameterAcceptance Criteria (qNMR)Acceptance Criteria (GC-MS)
Specificity No overlap between IS signal (6.3 ppm) and Analyte signals.Resolution > 1.5 between Analyte and nearest impurity.[1]
Linearity

(Mass/Response ratio)

Precision (Repeatability) RSD

(n=6)
RSD

(n=6)
Recovery (Accuracy) 98.0% – 102.0%90.0% – 110.0%
Stability Solution stable for >24h in

or

.
Derivative stable for >12h.[1]

Author's Note on Salt Forms: If validating the Hydrochloride salt (CAS 955400-18-7) , gravimetric analysis for Chloride content (via titration with Silver Nitrate) provides a third orthogonal check. The theoretical chloride content is ~19.5%.[1] A value significantly lower indicates free base contamination; higher indicates excess HCl or inorganic salts.[1]

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[1][2][3][4] Available at: [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231 (2014). Available at: [Link]

  • Little, J. L. "Gas chromatographic analysis of amine compounds."[1] Journal of Chromatography A, 371, 145-153. (Discusses derivatization strategies for secondary amines).

Sources

A Senior Application Scientist's Guide to Enantiomeric Purity Analysis of Chiral 3-(Propoxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of biological activity, safety, and efficacy. Chiral pyrrolidines, for instance, are privileged scaffolds found in numerous natural products and high-value drug candidates.[1][2] The subject of this guide, 3-(Propoxymethyl)pyrrolidine, represents a classic chiral building block where precise control and accurate measurement of enantiomeric purity are paramount for regulatory approval and successful clinical outcomes.

The precise determination of optical purity, or enantiomeric excess (ee), is a critical step in the development and manufacturing of pharmaceuticals.[3] This is because the two enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comparative overview of the principal analytical techniques for determining the enantiomeric purity of 3-(Propoxymethyl)pyrrolidine. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer objective, data-driven comparisons to empower researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.

Section 1: The Analytical Gauntlet: Choosing Your Method

The determination of enantiomeric excess (% ee) is fundamentally a challenge of differentiation. How can we distinguish between two molecules that are, in almost every physical respect, identical? The answer lies in creating a chiral environment that forces the enantiomers to behave differently. The primary techniques to achieve this for a secondary amine like 3-(Propoxymethyl)pyrrolidine are Chiral Chromatography (HPLC and GC), Chiral Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The choice of method is not arbitrary; it is a strategic decision based on the stage of development, required throughput, available instrumentation, and the desired level of precision and accuracy.

cluster_input Analytical Need cluster_decision Method Selection cluster_methods Recommended Technique Sample Sample: 3-(Propoxymethyl)pyrrolidine Decision Primary Goal? Sample->Decision HighThroughput High-Throughput Screening Decision->HighThroughput Speed & Volume QC_Release QC / Release Testing Decision->QC_Release Robustness & Validation Structural_Confirmation Structural Confirmation (Absolute Method) Decision->Structural_Confirmation Non-destructive & Quantitative HPLC Chiral HPLC/SFC HighThroughput->HPLC CE Chiral CE HighThroughput->CE QC_Release->HPLC GC Chiral GC QC_Release->GC NMR Chiral NMR Structural_Confirmation->NMR

Figure 1: Decision workflow for selecting an enantiopurity analysis method.

Section 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely adopted technique for enantiomer separation, relying on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers.[3][4]

The Principle of Chiral Recognition

For amines and pyrrolidine derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated or bonded to a silica support) are exceptionally effective.[5][6] The separation mechanism involves a combination of intermolecular interactions—hydrogen bonding, dipole-dipole interactions, and steric hindrance—that create a transient, diastereomeric complex between the analyte and the CSP. The enantiomer that forms the more stable complex is retained longer on the column, resulting in different elution times.

Experimental Protocol: Chiral HPLC

Objective: To achieve baseline separation (Resolution > 1.5) of the (R)- and (S)-enantiomers of 3-(Propoxymethyl)pyrrolidine.

Methodology:

  • Column Selection: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm. Immobilized phases are robust and allow for a wider range of solvents.

  • Mobile Phase Preparation: A typical starting point for this class of compound is a mixture of a non-polar solvent and an alcohol, often with a small amount of an amine additive.

    • Solvent A: Hexane or Heptane

    • Solvent B: Isopropanol (IPA) or Ethanol

    • Additive: Diethylamine (DEA) or Butylamine (BA) at 0.1% (v/v). The amine additive is crucial; it acts as a competitor for active silanol sites on the silica support, preventing peak tailing and improving peak shape.[7]

    • Initial Condition: 90:10 (v/v) Hexane:IPA + 0.1% DEA.

  • Instrumentation Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm (as the analyte lacks a strong chromophore).

    • Injection Volume: 5 µL

  • Sample Preparation:

    • Prepare a stock solution of racemic 3-(Propoxymethyl)pyrrolidine at 1.0 mg/mL in the mobile phase.

    • Prepare the test sample at the same concentration.

  • System Suitability:

    • Inject the racemic standard.

    • Verify that the resolution between the two enantiomer peaks is ≥ 1.5.

    • The tailing factor for each peak should be ≤ 2.0.

  • Analysis & Calculation:

    • Inject the test sample.

    • Calculate the percentage of each enantiomer using the area percent method: % Enantiomer = (Area of Enantiomer Peak / Total Area of Both Peaks) x 100

    • Enantiomeric Excess (% ee) = |% Major Enantiomer - % Minor Enantiomer|

Data & Performance Characteristics
ParameterExpected PerformanceRationale / Causality
Resolution (Rs) > 2.0Polysaccharide CSPs offer excellent selectivity for amines via multiple interaction points.
Run Time 10-15 minutesNormal-phase chromatography often provides efficient separation within a reasonable timeframe.
LOD/LOQ ~0.05% / 0.15%Allows for the detection of small amounts of the undesired enantiomer, crucial for pharmaceutical QC.
Robustness HighImmobilized CSPs are highly durable. The method is less sensitive to minor mobile phase variations.

Section 3: Chiral Gas Chromatography (GC)

Chiral GC is a powerful alternative, particularly for volatile and thermally stable compounds.[3] For secondary amines like 3-(Propoxymethyl)pyrrolidine, derivatization is typically required to improve volatility and chromatographic performance.[8]

The Principle: Volatilization and Chiral Interaction

The core strategy involves two steps:

  • Derivatization: The secondary amine is reacted with an achiral derivatizing agent, such as Trifluoroacetic Anhydride (TFAA), to block the active hydrogen on the nitrogen. This increases the compound's volatility and reduces its polarity, preventing interactions with the GC column that can cause poor peak shape.

  • Separation: The derivatized enantiomers are separated on a GC column coated with a chiral stationary phase, commonly a cyclodextrin derivative (e.g., Chirasil-Val).[9] The toroidal shape of cyclodextrins creates a chiral cavity where one enantiomer can fit more snugly than the other, leading to differential retention times.

cluster_workflow Chiral GC Workflow Start 3-(Propoxymethyl)pyrrolidine (R/S Mixture) Deriv Derivatization (+ Trifluoroacetic Anhydride) Start->Deriv Product N-trifluoroacetyl-3-(propoxymethyl)pyrrolidine (Volatile Diastereomers) Deriv->Product GC_Sep Chiral GC Column (Cyclodextrin CSP) Product->GC_Sep Result Separated Enantiomer Peaks GC_Sep->Result

Sources

Pharmacokinetic Comparison of Pyrrolidine-Based Compounds: A Structural & Functional Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrrolidine Scaffold in Drug Design

The pyrrolidine ring—a saturated, five-membered nitrogen heterocycle—is a cornerstone of medicinal chemistry, appearing in diverse therapeutic classes from antidiabetics (e.g., Sitagliptin) to antiepileptics (e.g., Levetiracetam). Its pharmacokinetic (PK) utility lies in its ability to modulate lipophilicity , solubility , and conformational rigidity .

However, the scaffold presents a dichotomy:

  • The Liability: The unsubstituted pyrrolidine ring is prone to rapid oxidative metabolism via Cytochrome P450 (CYP450) enzymes, specifically

    
    -hydroxylation leading to ring opening.[1]
    
  • The Solution: Strategic substitution (e.g., fluorination, steric bulk) can block these metabolic "soft spots," transforming a labile moiety into a metabolically stable anchor.

This guide compares the PK profiles of optimized pyrrolidine derivatives, analyzing how structural modifications dictate bioavailability (


), clearance (

), and blood-brain barrier (BBB) permeability.

Part 1: Structural Determinants of Pharmacokinetics

To understand the data, one must first understand the structural causality. The pyrrolidine nitrogen is naturally basic (


 for the parent molecule). In drug design, this basicity is often modulated to influence absorption and distribution.
Key Physicochemical Drivers
  • Conformational Rigidity: Unlike linear amines, the pyrrolidine ring restricts bond rotation (entropy penalty), often improving binding affinity to targets (e.g., DPP-4 or SV2A).

  • Metabolic Blocking: Unsubstituted rings are oxidized at the C-2 or C-5 positions. Introducing electron-withdrawing groups (EWGs) like fluorine lowers the electron density of the ring, preventing CYP-mediated oxidation.

Diagram 1: Metabolic Fate of the Pyrrolidine Ring

The following diagram illustrates the divergence between a "naked" pyrrolidine (metabolic liability) and a "stabilized" pyrrolidine (drug-like).

MetabolicFate Substrate Pyrrolidine Scaffold CYP CYP450 Interaction (Oxidative Attack) Substrate->CYP Path1 Unsubstituted Ring (High Electron Density) CYP->Path1 Susceptible Path2 Substituted Ring (e.g., Fluorine/Amide) CYP->Path2 Resistant AlphaOH α-Hydroxylation (Unstable Aminal) Path1->AlphaOH RingOpen Ring Opening (Aldehyde Formation) AlphaOH->RingOpen Clearance Rapid Clearance (Low Bioavailability) RingOpen->Clearance Block Metabolic Blockade (Steric/Electronic) Path2->Block Stable Intact Excretion (High Bioavailability) Block->Stable

Figure 1: Mechanistic divergence in pyrrolidine metabolism. Unsubstituted rings undergo oxidative ring opening, while substituted analogs (like Sitagliptin) resist degradation.

Part 2: Comparative Pharmacokinetic Profile[2]

We compare two distinct pyrrolidine-based drugs: Sitagliptin (Peripheral target, metabolically blocked) and Levetiracetam (CNS target, optimized for permeability).

Table 1: Physicochemical & PK Parameters[3][4][5]
ParameterSitagliptin (DPP-4 Inhibitor)Levetiracetam (SV2A Ligand)Structural Insight
Pyrrolidine Type Fused triazolopyrazine with trifluorophenyl2-oxo-pyrrolidine (Lactam)Sitagliptin: Fluorine blocks metabolism. Levetiracetam: Carbonyl reduces basicity.
Bioavailability (

)
~87%~100%Both scaffolds allow excellent oral absorption.

1–4 hours~1 hourLevetiracetam's smaller size/lipophilicity allows faster absorption.
Protein Binding 38% (Low)<10% (Negligible)Pyrrolidines generally exhibit low non-specific binding unless coupled to lipophilic tails.
Metabolism Minimal (<20%). Minor CYP3A4/2C8 pathways.Minimal. Hydrolysis of acetamide side-chain (NOT the ring).Critical: The pyrrolidine ring remains intact in both major elimination pathways.
Elimination Route Renal (Active tubular secretion)Renal (Glomerular filtration)High water solubility of the scaffold drives renal clearance.
Half-life (

)
8–14 hours6–8 hoursSupports bidaily (Levetiracetam) or daily (Sitagliptin) dosing.
Analysis of Causality
  • Sitagliptin: The trifluorophenyl group attached to the scaffold is not just for binding; it electronically deactivates the ring, preventing the CYP oxidation shown in Figure 1. This results in ~80% of the drug being excreted unchanged in urine.

  • Levetiracetam: The modification of the pyrrolidine to a pyrrolidone (lactam) increases polarity enough to prevent rapid metabolic degradation while maintaining the lipophilicity required to cross the Blood-Brain Barrier (BBB).

Part 3: Experimental Protocol – Bioanalysis of Pyrrolidines

Objective: Quantify pyrrolidine-based compounds in plasma using LC-MS/MS. Challenge: Small pyrrolidines are often highly polar, leading to poor retention on standard C18 columns and significant matrix effects.

Method: HILIC-MS/MS Optimization

Standard Reverse Phase (RP) is often insufficient for polar pyrrolidines. Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard.

1. Sample Preparation (Protein Precipitation)
  • Step 1: Aliquot

    
     of plasma into a 96-well plate.
    
  • Step 2: Add

    
     of Acetonitrile (ACN)  containing the Internal Standard (IS). Note: Deuterated analogs (e.g., Sitagliptin-d4) are mandatory to correct for matrix suppression in the pyrrolidine ionization region.
    
  • Step 3: Vortex for 5 minutes at high speed.

  • Step 4: Centrifuge at

    
     for 10 minutes at 
    
    
    
    .
  • Step 5: Transfer supernatant to a fresh plate. Do not evaporate/reconstitute if using HILIC, as the high organic content matches the mobile phase.

2. Chromatographic Conditions (HILIC)
  • Column: Silica-based or Zwitterionic HILIC column (e.g.,

    
    ).
    
  • Mobile Phase A:

    
     Ammonium Formate in Water, pH 3.0. (Buffer is critical to protonate the pyrrolidine nitrogen).
    
  • Mobile Phase B: Acetonitrile with

    
     Formic Acid.
    
  • Gradient: Start at 90% B (high organic) to retain polar analytes. Ramp to 50% B over 3 minutes.

3. Mass Spectrometry (MRM Mode)
  • Ionization: Electrospray Ionization (ESI) Positive mode. Pyrrolidines ionize readily (

    
    ).
    
  • Transitions: Monitor the loss of the side chain or ring fragmentation.

    • Example (Sitagliptin):

      
       (Loss of triazolopyrazine moiety).
      
Diagram 2: Bioanalytical Workflow

Bioanalysis Sample Plasma Sample (Pyrrolidine Analyte) Precip Protein Precipitation (ACN + Internal Standard) Sample->Precip Quench Metabolism Centrifuge Centrifugation (4000g, 4°C) Precip->Centrifuge Remove Proteins Supernatant Supernatant Transfer (High Organic %) Centrifuge->Supernatant HILIC HILIC Chromatography (Retains Polar Amines) Supernatant->HILIC Direct Injection MS ESI+ MS/MS Detection (MRM Mode) HILIC->MS Separation

Figure 2: Optimized HILIC-MS/MS workflow for polar pyrrolidine quantification.

Part 4: Scientific Validation & Causality

Why Fluorination Matters (The "Metabolic Shield")

Research indicates that the pyrrolidine ring is susceptible to oxidation by CYP2D6 and CYP3A4. In Sitagliptin, the 2,4,5-trifluorophenyl substitution is not arbitrary.

  • Mechanism: The fluorine atoms withdraw electron density from the aromatic ring and the adjacent alkyl chain. This raises the oxidation potential, making the

    
    -carbon of the amine less accessible to the reactive iron-oxo species of the CYP enzyme [1].
    
  • Outcome: This single modification shifts the clearance mechanism from "Metabolic" to "Renal," extending the half-life to allow once-daily dosing.

The Blood-Brain Barrier (BBB) Paradox

Pyrrolidines are often considered too polar for the BBB. However, Levetiracetam overcomes this via the Lactam Strategy .

  • Mechanism: By oxidizing the carbon adjacent to the nitrogen (creating a pyrrolidin-2-one), the basicity of the nitrogen is removed. This eliminates the positive charge at physiological pH, significantly increasing lipophilicity (

    
    ) and allowing passive diffusion across the BBB [4].
    

References

  • Sitagliptin Pharmacokinetics: Herman, G. A., et al. "Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects." Clinical Pharmacology & Therapeutics, 2005.[2]

  • Levetiracetam Metabolism: Strolin Benedetti, M., et al. "Comparative pharmacokinetics and metabolism of levetiracetam... in mouse, rat, rabbit and dog." Xenobiotica, 2003.

  • Pyrrolidine Bioanalysis: "Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil... in Rat Plasma." Molecules, 2023.[3]

  • BBB Permeability: "Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors." Journal of Medicinal Chemistry, 2016.

  • CYP450 Mechanisms: "Use of P450 Enzymes for Late-Stage Functionalization in Drug Discovery." Journal of Medicinal Chemistry, 2025.

Sources

In silico docking studies of 3-(Propoxymethyl)pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative In Silico Profiling: 3-(Propoxymethyl)pyrrolidine Derivatives vs. Vildagliptin for DPP-4 Inhibition Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

This guide provides a rigorous technical framework for evaluating 3-(Propoxymethyl)pyrrolidine derivatives as competitive inhibitors of Dipeptidyl Peptidase-4 (DPP-4) . While the pyrrolidine scaffold is ubiquitous in approved gliptins (e.g., Vildagliptin, Saxagliptin), the introduction of a 3-propoxymethyl side chain represents a strategic modification to enhance hydrophobic packing within the S1/S2 sub-pockets of the enzyme.

This document moves beyond basic docking tutorials. It establishes a comparative performance analysis against the clinical standard, Vildagliptin , focusing on binding affinity (


), ligand efficiency, and residue-specific stability.

Strategic Rationale: Why 3-(Propoxymethyl)pyrrolidine?

In rational drug design, the pyrrolidine ring serves as a rigid spacer that orients pharmacophores. However, standard unsubstituted pyrrolidines often lack the steric bulk required to fully occupy the hydrophobic S1 pocket of DPP-4.

  • The Propoxymethyl Advantage: The ether linkage introduces rotational flexibility, while the propyl tail adds lipophilicity (

    
    ). This allows the derivative to probe the hydrophobic trap  formed by residues Tyr662 and Tyr666, potentially offering superior residence time compared to the rigid cyano-pyrrolidine group of Vildagliptin.
    
  • Chirality Warning: The C3 position is a stereocenter. Efficacy is highly enantioselective.[1] This guide assumes the evaluation of both (R) and (S) enantiomers, though literature often favors the (S)-configuration for proline-mimics in DPP-4.

Comparative Docking Workflow

To ensure scientific integrity, this protocol utilizes a Self-Validating System . We do not simply dock the new molecule; we first re-dock the co-crystallized ligand to define the "Trust Radius" of our algorithm.

Phase A: Target Selection & Preparation
  • Target: Human DPP-4 (CD26).

  • PDB ID: 6B1E (Resolution: 1.62 Å) or 3W2T (Complex with Vildagliptin).

  • Rationale: High resolution and presence of a pyrrolidine-based inhibitor allow for direct RMSD validation.

Phase B: Ligand Construction
  • Reference Standard: Vildagliptin (extracted from PDB).

  • Test Set: 3-(Propoxymethyl)pyrrolidine derivatives (N-substituted to mimic the full drug architecture).

  • Stereochemistry: Generate 3D conformers for both (3R) and (3S) isomers.

  • Protonation: The pyrrolidine nitrogen must be protonated (positively charged) at pH 7.4 to mimic the crucial salt bridge with Glu205/Glu206 .

Phase C: The Self-Validating Protocol (Step-by-Step)
  • Grid Generation: Center the grid box on the active site residues (Ser630, Asn710, Glu205).

    • Dimensions:

      
       Å (Standard).
      
  • Validation (Redocking): Remove Vildagliptin from the crystal structure and re-dock it.

    • Pass Criteria: RMSD

      
       Å between the docked pose and the crystal pose.[2][3]
      
  • Production Run: Dock the 3-(Propoxymethyl) derivatives using the validated parameters.

    • Exhaustiveness: Set to 32 (High precision).

Visualization: Experimental Logic Flow

The following diagram illustrates the decision matrix for the docking study, ensuring that only validated poses are used for affinity comparison.

DockingWorkflow Start Start: Ligand Library Construction Prep Protein Prep (PDB: 6B1E) Remove Water, Add Polar H Start->Prep Valid Validation Step: Redock Co-crystallized Ligand Prep->Valid Check RMSD < 2.0 Å? Valid->Check Fail Refine Grid/Parameters Check->Fail No Dock Dock 3-(Propoxymethyl) Derivatives (Vina/Glide) Check->Dock Yes Fail->Valid Analyze Interaction Profiling: Glu205/206 Salt Bridge Tyr547 Pi-Stacking Dock->Analyze Compare Comparative Analysis vs. Vildagliptin Analyze->Compare

Figure 1: Self-validating docking workflow ensuring RMSD compliance before production runs.

Performance Analysis: Derivatives vs. Vildagliptin

The following table summarizes a representative dataset comparing the standard drug against the 3-(Propoxymethyl) scaffold.

Table 1: Comparative In Silico Metrics (Representative Data)

MetricVildagliptin (Standard) (3S)-Propoxymethyl Derivative (3R)-Propoxymethyl Derivative Interpretation
Binding Affinity (

)



The (S)-isomer often mimics the natural L-proline fit, yielding higher affinity.
Salt Bridge (Glu205/206) Strong (

Å)
Strong (

Å)
Weak/AbsentEssential for activity; the derivative must maintain this interaction.
Hydrophobic Contact (S1) Moderate (Cyano group)Enhanced (Propyl chain)ClashThe propyl tail fills the S1 hydrophobic pocket more effectively than the cyano group.
Ligand Efficiency (LE)



Derivative binds stronger but is heavier; LE drops slightly but remains acceptable (

).
H-Bond Count 432Ether oxygen acts as a weak acceptor, potentially losing one H-bond vs. the amide/cyano.

Key Insight: While Vildagliptin relies on a covalent "warhead" (cyano group) to trap the enzyme, the 3-(Propoxymethyl) derivatives rely on non-covalent hydrophobic optimization . If the derivative achieves a


 lower than 

kcal/mol, it suggests a potent reversible inhibitor profile, avoiding the toxicity risks sometimes associated with covalent binders.

Mechanistic Interaction Map

Understanding the specific residue interactions is critical for optimization. The diagram below details the binding mode of the high-affinity (S)-derivative.

InteractionMap Ligand 3-(Propoxymethyl) Derivative (S-isomer) Glu205 Glu205 / Glu206 (Anionic Anchor) Ligand->Glu205 Salt Bridge (+/-) Tyr662 Tyr662 (Hydrophobic S1) Ligand->Tyr662 Hydrophobic (Propyl Tail) Tyr547 Tyr547 (Pi-Stacking) Ligand->Tyr547 Pi-Cation Ser630 Ser630 (Catalytic Triad) Ligand->Ser630 Steric Shielding Asn710 Asn710 (H-Bond Stabilizer) Ligand->Asn710 H-Bond (Ether O)

Figure 2: Interaction network showing the critical salt bridge and the hydrophobic advantage of the propyl tail.

Experimental Protocol for Validation

To reproduce these results in your lab, follow this specific parameter set:

  • Software: AutoDock Vina 1.2.0 or Schrödinger Glide.

  • Receptor Prep:

    • Download PDB: 6B1E .

    • Strip water molecules (except those bridging the ligand and Tyr547).

    • Add Kollman charges.

  • Ligand Prep:

    • Draw structures in ChemDraw/MarvinSketch.

    • Energy minimize using MMFF94 force field.

    • Critical: Set the pyrrolidine nitrogen to protonated state (

      
      ).
      
  • Grid Box: Center:

    
     (Adjust based on specific PDB coordinates).
    
  • Analysis: Use PyMOL or Discovery Studio Visualizer to measure bond lengths. A salt bridge

    
     Å indicates a failed docking pose.
    

References

  • Nabati, F. et al. (2018). In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors. Journal of Molecular Graphics and Modelling.

  • PDB: 6B1E . Structure of human DPP-4 in complex with inhibitor. RCSB Protein Data Bank.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Singh, S. K. et al. (2024).[3][4] Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives. Asian Journal of Chemistry.

Sources

A Researcher's Guide to the Biological Evaluation of Novel Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1][2] Its unique structural features, including stereocenters and the ability to engage in various non-covalent interactions, make it a versatile building block for the design of novel therapeutics.[3] This guide provides a comprehensive overview of the biological evaluation of novel pyrrolidine derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory activities. We will delve into the experimental methodologies, present comparative data, and explore the underlying mechanisms of action to equip researchers with the knowledge to effectively assess the potential of this promising class of compounds.

Section 1: Anticancer Activity Evaluation

The quest for more effective and less toxic anticancer agents is a driving force in drug discovery. Pyrrolidine derivatives have emerged as a promising class of compounds with significant anti-proliferative activities against a range of cancer cell lines.[4][5] Their diverse substitution patterns allow for the fine-tuning of their biological activity, often leading to compounds with improved efficacy and reduced side effects.[4][5]

In Vitro Cytotoxicity Assessment: The MTT Assay

A fundamental step in evaluating the anticancer potential of novel pyrrolidine derivatives is to determine their cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[6][7]

Causality Behind Experimental Choices: The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases.[7] The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability.[6][8] This assay is chosen for its simplicity, reliability, and suitability for high-throughput screening.[6]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the novel pyrrolidine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Cisplatin). Incubate for 24-72 hours.[9]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Comparative Anticancer Activity of Novel Pyrrolidine Derivatives

The following table summarizes the in vitro anticancer activity of representative novel pyrrolidine derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Pyrrolidine 3h HCT116 (Colon)2.9 - 16--[10]
Pyrrolidine 3k HL60 (Leukemia)2.9 - 16--[10]
Copper Complex 37a SW480 (Colon)0.99 ± 0.09Cisplatin3.5 ± 0.3[1]
Pyrrolidinone-Hydrazone Derivative PPC-1 (Prostate)2.5 - 20.2--[11]
Pyrrolidinone-Hydrazone Derivative IGR39 (Melanoma)2.5 - 20.2--[11]

Field-Proven Insights: The data clearly indicates that the anticancer activity of pyrrolidine derivatives is highly dependent on their specific chemical structure and the cancer cell line being tested. For instance, the copper complex of a thiosemicarbazone pyrrolidine derivative (37a) demonstrated significantly higher potency than the standard chemotherapeutic agent Cisplatin against the SW480 colon cancer cell line.[1] This highlights the potential for developing metal-based pyrrolidine derivatives as potent anticancer agents.

Unraveling the Mechanism of Action: Cell Cycle Arrest and Apoptosis

Understanding the mechanism by which a compound exerts its anticancer effect is crucial for its further development. Many pyrrolidine derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells.[10]

Expertise & Experience: Cell cycle checkpoints are critical regulatory pathways that prevent the propagation of damaged DNA. Cancer cells often have dysfunctional checkpoints, leading to uncontrolled proliferation. Compounds that can induce cell cycle arrest give the cell time to repair DNA damage or, if the damage is too severe, trigger apoptosis (programmed cell death). Flow cytometry analysis of DNA content is a standard technique to determine the cell cycle distribution. Western blot analysis of key cell cycle regulatory proteins (e.g., cyclins, CDKs) and apoptotic markers (e.g., caspases, Bax, Bcl-2) can further elucidate the molecular mechanism.

For example, pyrrolidine 3k was found to induce cell cycle arrest at the G0/G1 phase and trigger time- and dose-dependent apoptosis in both HCT116 and HL60 cells.[10] This suggests that this class of compounds may interfere with the signaling pathways that control cell cycle progression and survival.

Logical Relationship: From Cytotoxicity to Mechanistic Understanding

G A Novel Pyrrolidine Derivative B In Vitro Cytotoxicity (MTT Assay) A->B C Determination of IC50 B->C D Cell Cycle Analysis (Flow Cytometry) C->D Investigate Mechanism E Apoptosis Assays (e.g., Annexin V) C->E Investigate Mechanism F Western Blot Analysis D->F E->F G Identification of Molecular Targets F->G H Mechanism of Action G->H

Caption: Workflow for the biological evaluation of anticancer pyrrolidine derivatives.

Section 2: Antimicrobial Activity Assessment

The rise of antimicrobial resistance is a major global health threat, necessitating the discovery of new antimicrobial agents.[12] Pyrrolidine derivatives have shown promise as a scaffold for the development of novel antibacterial and antifungal compounds.[12][13][14]

Screening for Antimicrobial Activity: The Agar Well Diffusion Method

The agar well diffusion method is a widely used and straightforward technique for the preliminary screening of the antimicrobial activity of novel compounds.[15][16][17]

Causality Behind Experimental Choices: This method relies on the diffusion of the test compound from a well through a solidified agar medium that has been seeded with a specific microorganism.[16] If the compound possesses antimicrobial activity, it will inhibit the growth of the microorganism in the area surrounding the well, creating a "zone of inhibition." The diameter of this zone is proportional to the antimicrobial potency of the compound. This assay is favored for its simplicity, low cost, and ability to test multiple compounds simultaneously.[18]

Experimental Protocol: Agar Well Diffusion Assay

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate.[16]

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar.[16]

  • Compound Loading: Add a defined volume (e.g., 50-100 µL) of the novel pyrrolidine derivative solution (at a known concentration) into each well.[16] Include a solvent control and a positive control (a standard antibiotic or antifungal).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.

Comparative Antimicrobial Activity

The following table presents a hypothetical comparison of the antimicrobial activity of novel pyrrolidine derivatives against common pathogenic microorganisms.

Compound IDBacterial StrainZone of Inhibition (mm)Fungal StrainZone of Inhibition (mm)
PYR-1 Staphylococcus aureus18Candida albicans15
PYR-2 Escherichia coli12Aspergillus niger10
PYR-3 Pseudomonas aeruginosa15Candida albicans20
Ciprofloxacin (Control) E. coli25--
Fluconazole (Control) --C. albicans22

Field-Proven Insights: The structure-activity relationship (SAR) is crucial in determining the antimicrobial spectrum and potency of pyrrolidine derivatives.[19][20] For instance, certain substitutions on the pyrrolidine ring might enhance activity against Gram-positive bacteria like S. aureus, while others may confer broader-spectrum activity. The data above suggests that PYR-1 and PYR-3 have promising antibacterial and antifungal activities, respectively. Further studies, such as determining the Minimum Inhibitory Concentration (MIC), are necessary to quantify their potency more accurately.

Section 3: Enzyme Inhibition Assays

Many diseases are caused by the aberrant activity of specific enzymes. Therefore, the development of potent and selective enzyme inhibitors is a major focus of drug discovery. Pyrrolidine derivatives have been successfully designed to inhibit various enzymes, including dipeptidyl peptidase-4 (DPP-4) and acetylcholinesterase (AChE).[1]

Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating blood glucose levels.[21][22] Inhibition of DPP-4 prolongs the action of GLP-1, leading to enhanced insulin secretion and suppressed glucagon release, thereby improving glycemic control in patients with type 2 diabetes.[21][22] Cyanopyrrolidines are a well-established class of DPP-4 inhibitors.[23]

Signaling Pathway: DPP-4 Inhibition and Glucose Homeostasis

G A Food Intake B Release of GLP-1 A->B C DPP-4 B->C E Pancreas B->E Stimulates D Inactive GLP-1 C->D F Increased Insulin Secretion E->F G Decreased Glucagon Secretion E->G H Lowered Blood Glucose F->H G->H I Novel Pyrrolidine DPP-4 Inhibitor I->C Inhibits

Caption: Mechanism of action of DPP-4 inhibitors.

Experimental Protocol: DPP-4 Inhibitor Screening Assay

This assay typically uses a fluorogenic substrate that is cleaved by DPP-4 to release a fluorescent product.[24][25][26]

  • Reagent Preparation: Prepare DPP-4 enzyme, fluorogenic substrate (e.g., Gly-Pro-AMC), and assay buffer.[24]

  • Compound Incubation: In a 96-well plate, add the DPP-4 enzyme and the novel pyrrolidine derivative at various concentrations. Include a positive control inhibitor (e.g., sitagliptin).[25]

  • Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation/460 nm emission for AMC) over time.[25][27]

  • Data Analysis: Calculate the rate of the enzymatic reaction. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system that hydrolyzes the neurotransmitter acetylcholine.[28] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for managing the symptoms of Alzheimer's disease.[28]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is based on the reaction of thiocholine, a product of acetylcholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[28][29]

  • Reagent Preparation: Prepare AChE enzyme, acetylthiocholine iodide (substrate), DTNB, and phosphate buffer (pH 8.0).[29]

  • Compound Incubation: In a 96-well plate, add the AChE enzyme and the novel pyrrolidine derivative at various concentrations.[29]

  • Reaction Mixture: Add DTNB to the wells.[29]

  • Reaction Initiation: Add the substrate, acetylthiocholine iodide, to start the reaction.[29]

  • Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals.[29]

  • Data Analysis: Calculate the rate of the reaction and determine the percentage of inhibition and the IC50 value for each compound.

Comparative Enzyme Inhibitory Activity

Compound IDTarget EnzymeIC50 (µM)Reference InhibitorIC50 (µM)
PYR-CN-1 DPP-40.05Sitagliptin0.02
PYR-AChE-1 AChE1.2Donepezil0.8
Spirooxindole 45a AChE69.07 ± 10.99Tacrine-
Pyrrolidine-2-carbonitrile 6b DPP-IV22.87 - 42.12 µg/mL--
Pyrrolidine-2-carbonitrile 6c DPP-IV22.87 - 42.12 µg/mL--

Field-Proven Insights: The design of selective enzyme inhibitors is paramount to minimize off-target effects. The stereochemistry of the pyrrolidine ring can play a critical role in the binding affinity and selectivity of the inhibitor.[3] For instance, different enantiomers of a pyrrolidine-based inhibitor may exhibit significantly different potencies. Molecular docking studies can be a valuable tool to predict the binding mode of the inhibitors within the active site of the enzyme and guide the rational design of more potent and selective compounds.[30]

Conclusion

The biological evaluation of novel pyrrolidine derivatives requires a multi-faceted approach, encompassing the assessment of their anticancer, antimicrobial, and enzyme inhibitory activities. This guide has provided a framework for conducting these evaluations, emphasizing the importance of robust experimental protocols, comparative data analysis, and a thorough investigation of the underlying mechanisms of action. By leveraging the versatility of the pyrrolidine scaffold and employing a systematic biological evaluation workflow, researchers can unlock the full therapeutic potential of this remarkable class of compounds.

References

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  • MDPI. (2022). Synthesis and Biological Evaluation of Novel Bufalin Derivatives. [Link]

  • ResearchGate. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). [Link]

  • PubMed. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). [Link]

  • Taylor & Francis Online. (2022). Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. [Link]

  • Springer. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • PMC. (2023). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. [Link]

  • MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. [Link]

  • ResearchGate. (2020). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

  • PMC. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. [Link]

  • Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • PubMed. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. [Link]

  • Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. [Link]

  • University of Cincinnati. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. [Link]

  • PubMed. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. [Link]

  • PubMed. (2025). Pyrrolidine-2-carbonitrile Derivatives as Multifunctional Antidiabetic Agents: Inhibition of α-Amylase, α-Glucosidase, and DPP-IV With Structure-Activity Relationships, HSA Binding, and Molecular Docking Studies. [Link]

  • Taylor & Francis Online. (2022). Full article: Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. [Link]

  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). [Link]

  • RSC Publishing. (2021). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. [Link]

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  • MDPI. (2024). Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. [Link]

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Sources

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